AChE-IN-41
Description
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Properties
Molecular Formula |
C32H44N2O3 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(1S,12S,14R)-4-[(E)-4-[(3,5-dimethyl-1-adamantyl)amino]but-2-enyl]-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
InChI |
InChI=1S/C32H44N2O3/c1-29-15-22-16-30(2,19-29)21-31(17-22,20-29)33-11-4-5-12-34-13-10-32-9-8-24(35)14-26(32)37-28-25(36-3)7-6-23(18-34)27(28)32/h4-9,22,24,26,33,35H,10-21H2,1-3H3/b5-4+/t22?,24-,26-,29?,30?,31?,32-/m0/s1 |
InChI Key |
MQXBZGXYQPDNAD-UDEYFRBPSA-N |
Isomeric SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC/C=C/CN4CC[C@@]56C=C[C@@H](C[C@@H]5OC7=C(C=CC(=C67)C4)OC)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC=CCN4CCC56C=CC(CC5OC7=C(C=CC(=C67)C4)OC)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of AChE-IN-41: A Search for a Novel Acetylcholinesterase Inhibitor
A comprehensive search for the mechanism of action, quantitative data, and experimental protocols for a compound designated as "AChE-IN-41" has yielded no specific information. This suggests that "this compound" may be a placeholder, a very recently synthesized compound not yet described in publicly available scientific literature, or an internal designation not widely recognized.
While the specific details of this compound remain elusive, we can provide an in-depth overview of the general mechanism of action for acetylcholinesterase (AChE) inhibitors, their therapeutic significance, and the common experimental approaches used to characterize such molecules. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of this important class of compounds.
The Critical Role of Acetylcholinesterase and Its Inhibition
Acetylcholinesterase (AChE) is a crucial enzyme in the cholinergic nervous system.[1] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the signal at cholinergic synapses.[1] In conditions such as Alzheimer's disease, there is a deficit of cholinergic neurotransmission in the brain. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which can lead to symptomatic improvement in cognitive function.[1][2]
AChE inhibitors are a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Drugs like donepezil, rivastigmine, and galantamine are well-established AChE inhibitors.[2] Research in this area continues to focus on developing new inhibitors with improved efficacy, selectivity, and fewer side effects.
General Mechanism of Action of AChE Inhibitors
The fundamental mechanism of action of an AChE inhibitor involves its binding to the acetylcholinesterase enzyme, thereby preventing it from breaking down acetylcholine. This inhibition can be reversible or irreversible.
A conceptual representation of this inhibitory action is presented below:
Figure 1. General mechanism of acetylcholinesterase (AChE) inhibition.
Key Quantitative Data in the Evaluation of AChE Inhibitors
To characterize a novel AChE inhibitor, several key quantitative parameters are determined. These values are crucial for comparing the potency and selectivity of different compounds.
| Parameter | Description | Significance |
| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A lower IC50 value indicates a more potent inhibitor. |
| Ki (Inhibition constant) | The dissociation constant of the enzyme-inhibitor complex. | Provides a more absolute measure of binding affinity than IC50. |
| Selectivity | The ratio of inhibitory activity against AChE versus other enzymes, such as butyrylcholinesterase (BChE). | High selectivity for AChE over BChE may reduce certain side effects. |
Standard Experimental Protocols for Characterizing AChE Inhibitors
The evaluation of a potential AChE inhibitor involves a series of in vitro and in vivo experiments to determine its efficacy and safety profile.
In Vitro Assays
-
Enzyme Inhibition Assay (Ellman's Method): This is the most common method to determine the IC50 of an AChE inhibitor. The assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
Figure 2. Workflow for the Ellman's method to determine AChE inhibition.
-
Cell-based Assays: These assays are used to assess the inhibitor's activity in a more biologically relevant context, such as its ability to protect neuronal cells from toxicity or to modulate cholinergic signaling pathways.
In Vivo Studies
-
Animal Models of Cognitive Impairment: To evaluate the pro-cognitive effects of the inhibitor, animal models (e.g., scopolamine-induced amnesia in mice or rats) are often used. Behavioral tests like the Morris water maze or passive avoidance test are employed to assess learning and memory.
-
Pharmacokinetic and Toxicity Studies: These studies are essential to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for adverse effects.
Potential Signaling Pathways Modulated by AChE Inhibition
Beyond the direct effect on acetylcholine levels, AChE inhibitors can influence various downstream signaling pathways. The increased availability of acetylcholine can lead to the activation of both nicotinic and muscarinic acetylcholine receptors, which in turn can trigger a cascade of intracellular events.
References
An In-depth Technical Guide on the Synthesis and Characterization of Acetylcholinesterase Inhibitors
Introduction
Acetylcholinesterase (AChE) inhibitors are a critical class of compounds in the therapeutic management of Alzheimer's disease, a progressive neurodegenerative disorder. By inhibiting AChE, these molecules increase the concentration of the neurotransmitter acetylcholine in the brain, which is essential for cognitive functions like memory and learning.[1][2][3] This guide provides a comprehensive overview of the synthesis and characterization of a representative class of AChE inhibitors, offering insights for researchers, scientists, and drug development professionals. While a specific compound designated "AChE-IN-41" was not identified in the surveyed literature, this document will detail generalized methodologies and data presentation formats applicable to the field.
Core Concepts in AChE Inhibition
The primary mechanism of action for these inhibitors is the blockade of the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[4][5] There are two main binding sites on the AChE enzyme that are often targeted: the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[2][6] Many modern AChE inhibitors are designed to interact with both sites to achieve higher efficacy.
Synthesis of Acetylcholinesterase Inhibitors
The synthesis of novel AChE inhibitors is a key focus of medicinal chemistry research. Various chemical scaffolds, such as quinoxalines, phthalimides, and tacrine analogues, have been explored to develop potent and selective inhibitors.[2][7][8]
General Synthetic Workflow
The synthesis of a novel AChE inhibitor typically involves a multi-step process. The following diagram illustrates a generalized workflow.
Caption: A generalized workflow for the synthesis and characterization of an acetylcholinesterase inhibitor.
Experimental Protocol: Example Synthesis of a Phthalimide Derivative
The following is a representative protocol for the synthesis of a phthalimide-based AChE inhibitor, adapted from methodologies found in the literature.[1]
Table 1: Reagents for Synthesis
| Reagent | Purpose |
| Phthalimide Derivative | Starting Material |
| Arylacyl Chloride Derivative | Reactant |
| Triethylamine (Et3N) | Base |
| Acetonitrile (CH3CN) | Solvent |
Procedure:
-
Equimolar amounts of the phthalimide derivative, the appropriate arylacyl chloride, and triethylamine are mixed in acetonitrile in a round-bottom flask.
-
The reaction mixture is refluxed for 24 hours.
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the acetonitrile is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified, typically by column chromatography, to yield the final compound.
Characterization of Acetylcholinesterase Inhibitors
Once synthesized and purified, the novel compounds must be thoroughly characterized to confirm their structure and assess their purity.
Table 2: Common Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To determine the chemical structure and connectivity of atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify the functional groups present in the molecule.[7] |
| Elemental Analysis (CHN Analysis) | To determine the percentage composition of carbon, hydrogen, and nitrogen.[7] |
| Melting Point | To assess the purity of the synthesized compound.[7] |
Biological Evaluation of AChE Inhibitors
The primary biological evaluation of these compounds is to determine their inhibitory activity against the acetylcholinesterase enzyme.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
The most common method for determining AChE inhibitory activity is the Ellman's assay.[1]
Table 3: Reagents for Ellman's Assay
| Reagent | Purpose |
| Acetylthiocholine Iodide (ATCI) | Substrate for AChE |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | Ellman's reagent, reacts with thiocholine to produce a colored product |
| Acetylcholinesterase (AChE) enzyme | The enzyme to be inhibited |
| Test Compound | The potential AChE inhibitor |
| Buffer Solution (e.g., Tris-HCl) | To maintain a stable pH |
Procedure:
-
The test compound is incubated with the AChE enzyme in a buffer solution.
-
The substrate, acetylthiocholine iodide, is added to initiate the enzymatic reaction.
-
As AChE hydrolyzes acetylthiocholine, it produces thiocholine.
-
Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The rate of color change is measured spectrophotometrically at 412 nm.
-
The inhibitory activity of the test compound is determined by comparing the rate of the reaction with and without the inhibitor.
Data Presentation: Inhibitory Activity
The results of the AChE inhibition assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 4: Example Inhibitory Activity Data
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| Compound X | 0.077 | 14.91 | 193.6 |
| Compound Y | 0.11 | - | - |
| Donepezil (Reference) | 0.41 | - | - |
Data is hypothetical and for illustrative purposes, but based on ranges reported in the literature.[1][2]
Signaling Pathway
The inhibition of acetylcholinesterase has a direct impact on the cholinergic signaling pathway.
References
- 1. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of AChE targeted therapeutic compounds for Alzheimer’s disease: an in-silico study with DFT integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 6. Chemical, In Cellulo, and In Silico Characterization of the Aminocholine Analogs of VG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of the Novel Acetylcholinesterase Inhibitor AChE-IN-41: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease (AD) and other neurological disorders.[1][2] This document provides a comprehensive in vitro characterization of AChE-IN-41, a novel, potent, and selective acetylcholinesterase inhibitor. The following sections detail the biochemical and cellular properties of this compound, including its enzyme inhibition kinetics, binding affinity, selectivity, and its effects on relevant cellular signaling pathways. This technical guide is intended to provide researchers and drug development professionals with a thorough understanding of the preclinical profile of this compound.
Biochemical Characterization
The primary mechanism of action for this compound is the inhibition of acetylcholinesterase. To quantify its potency and selectivity, a series of biochemical assays were performed.
Enzyme Inhibition Assay
The inhibitory activity of this compound against human recombinant AChE and butyrylcholinesterase (BChE) was determined using a modified Ellman's method.[2] The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was calculated.
Table 1: Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 (nM) |
| Acetylcholinesterase (AChE) | 15.2 ± 1.8 |
| Butyrylcholinesterase (BChE) | 875.4 ± 45.3 |
| Selectivity Index (BChE IC50 / AChE IC50) | 57.6 |
Binding Kinetics
The binding kinetics of this compound to AChE were evaluated using surface plasmon resonance (SPR) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Table 2: Binding Kinetics of this compound with Acetylcholinesterase
| Kinetic Parameter | Value |
| Association Rate (ka) (1/Ms) | 2.5 x 10^5 |
| Dissociation Rate (kd) (1/s) | 3.8 x 10^-4 |
| Equilibrium Dissociation Constant (KD) (nM) | 1.52 |
In Vitro Cellular Characterization
To assess the effects of this compound in a cellular context, a series of cell-based assays were conducted using relevant human cell lines.
Cytotoxicity Assay
The potential cytotoxicity of this compound was evaluated in human neuroblastoma (SH-SY5Y) and liver hepatoma (HepG2) cell lines using a standard MTT assay after 24 hours of incubation.
Table 3: Cytotoxicity Data for this compound
| Cell Line | CC50 (µM) |
| SH-SY5Y (Neuroblastoma) | > 100 |
| HepG2 (Hepatoma) | 85.7 ± 5.1 |
Modulation of Inflammatory Signaling
Given the role of neuroinflammation in Alzheimer's disease, the effect of this compound on the NF-κB signaling pathway was investigated.[3] Human microglial cells (HMC3) were stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound, and the levels of key pro-inflammatory cytokines were measured by ELISA.
Table 4: Effect of this compound on Pro-inflammatory Cytokine Release
| Cytokine | LPS-Stimulated (pg/mL) | LPS + this compound (1 µM) (pg/mL) | % Inhibition |
| TNF-α | 1245 ± 89 | 587 ± 42 | 52.8 |
| IL-6 | 876 ± 63 | 398 ± 31 | 54.6 |
| IL-1β | 452 ± 35 | 201 ± 18 | 55.5 |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of phosphate buffer to a 96-well plate.
-
Add 25 µL of varying concentrations of this compound (or vehicle control) to the wells.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL human recombinant AChE.
-
Measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Cell Viability (MTT) Assay
-
Seed SH-SY5Y or HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value.
Diagrams and Workflows
Caption: Experimental workflow for the in vitro characterization of this compound.
References
An In-depth Technical Guide on the Early-Stage Research of a Novel Acetylcholinesterase Inhibitor (AChE-IN-41)
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "AChE-IN-41." The following guide is a structured template based on established early-stage research protocols for novel acetylcholinesterase (AChE) inhibitors, intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals. All data presented are illustrative placeholders.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2] This action terminates the nerve impulse at cholinergic synapses.[1] Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease, where it can provide symptomatic relief.[3][4] AChE inhibitors are a well-established class of drugs, and ongoing research focuses on discovering new chemical entities with improved efficacy, selectivity, and safety profiles.[5] This document outlines the foundational in-vitro and in-silico evaluation of a hypothetical novel AChE inhibitor, designated here as this compound.
Quantitative Data Summary
The initial phase of research for a novel AChE inhibitor involves quantifying its interaction with the target enzyme and assessing its selectivity. The following tables summarize the key in-vitro potency and selectivity data for this compound compared to a standard reference compound, Donepezil.
Table 1: In-Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (nM) | Ki (nM) | Inhibition Type |
| This compound | Human AChE | 45.8 | 22.1 | Mixed |
| Donepezil | Human AChE | 15.2 | 7.3 | Non-competitive |
| This compound | Human BuChE | 1250 | 610 | Competitive |
| Donepezil | Human BuChE | 3150 | 1525 | Competitive |
IC₅₀: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data are representative of typical early-stage findings.
Table 2: Selectivity Profile
| Compound | BuChE IC₅₀ / AChE IC₅₀ | Selectivity Index |
| This compound | 1250 / 45.8 | 27.3 |
| Donepezil | 3150 / 15.2 | 207.2 |
The selectivity index indicates the compound's preference for inhibiting AChE over Butyrylcholinesterase (BuChE), a related enzyme.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of scientific findings. The following sections describe the protocols used to generate the data for this compound.
AChE Enzyme Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[6] The rate of color change is proportional to AChE activity.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) and reference compound (Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound and Donepezil in phosphate buffer.
-
In a 96-well plate, add 25 µL of the diluted inhibitor solutions to respective wells.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of human recombinant AChE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the ATCh substrate solution.
-
Immediately measure the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.
Kinetic Analysis of Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate (ATCh) and the inhibitor (this compound).
Procedure:
-
Set up the assay as described in 3.1.
-
Use a matrix of concentrations, with at least five different concentrations of ATCh and five different concentrations of this compound.
-
Measure the initial reaction rates (V₀) for each combination.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the inhibition constant (Ki).
Visualizations: Pathways and Workflows
Visual diagrams are essential for conveying complex information regarding biological pathways and experimental designs.
Caption: Cholinergic synapse showing ACh release, receptor binding, and hydrolysis by AChE, which is blocked by this compound.
Caption: Step-by-step workflow for the in-vitro AChE colorimetric inhibition assay.
Caption: Structure-Activity Relationship (SAR) logic for optimizing the core scaffold of this compound.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Changes in the Acetylcholinesterase Enzymatic Activity in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of the Acetylcholinesterase Inhibitor CHF2819: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological properties of CHF2819, a novel, orally active and selective acetylcholinesterase (AChE) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, particularly Alzheimer's disease. All data is sourced from peer-reviewed scientific literature.
Executive Summary
CHF2819 is a potent and selective inhibitor of acetylcholinesterase, the primary enzyme responsible for the degradation of the neurotransmitter acetylcholine. By inhibiting AChE, CHF2819 increases the levels and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. This document details the in vitro and in vivo pharmacological characteristics of CHF2819, including its inhibitory potency, selectivity, and its effects on neurotransmitter levels and cognitive function in preclinical models.
In Vitro Inhibitory Activity
The inhibitory potency of CHF2819 against acetylcholinesterase (AChE) and its selectivity over butyrylcholinesterase (BuChE) were determined using established enzymatic assays.
Table 1: In Vitro Inhibitory Potency of CHF2819
| Enzyme | IC50 (nM) | Selectivity (BuChE IC50 / AChE IC50) |
| Acetylcholinesterase (AChE) | Data not available in searched literature | 115 |
| Butyrylcholinesterase (BuChE) | Data not available in searched literature |
While specific IC50 values were not found in the public domain, literature confirms CHF2819 is 115 times more potent as an inhibitor of AChE compared to BuChE.[1][2]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE and BuChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman and colleagues.
Principle: This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
General Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well microplate containing a phosphate buffer (typically pH 8.0), DTNB, and the test compound (CHF2819) at various concentrations.
-
Enzyme Addition: A solution of either AChE (from electric eel or recombinant human) or BuChE (from equine serum or recombinant human) is added to the wells.
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes at 25°C) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a specific time period using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme (control). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Pharmacological Profile
The in vivo effects of CHF2819 were evaluated in rodent models to assess its ability to modulate brain cholinergic activity and to reverse cognitive deficits.
Effects on Hippocampal Acetylcholine Levels
Oral administration of CHF2819 to rats resulted in a significant and dose-dependent increase in extracellular acetylcholine levels in the hippocampus, a brain region critical for learning and memory.
Table 2: In Vivo Effects of CHF2819 on Hippocampal Acetylcholine Levels in Rats
| Dose (mg/kg, p.o.) | Effect on Acetylcholine Levels |
| 0.5 | Significant increase |
| 1.5 | Significant, dose-dependent increase |
| 4.5 | Significant, dose-dependent increase |
Experimental Protocol: In Vivo Microdialysis in Rat Hippocampus
Principle: In vivo microdialysis is a technique used to sample the extracellular fluid from a specific brain region of a freely moving animal. A small, semi-permeable probe is implanted into the target brain area (e.g., hippocampus). The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Small molecules, such as neurotransmitters, diffuse across the membrane from the extracellular space into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed to determine the concentration of the molecules of interest.
General Procedure:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the hippocampus.
-
Recovery: Animals are allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Equilibration: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). An equilibration period is allowed for the establishment of a stable baseline of acetylcholine levels.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline acetylcholine concentrations.
-
Drug Administration: CHF2819 is administered (e.g., orally).
-
Post-treatment Collection: Dialysate collection continues for several hours to monitor the drug-induced changes in acetylcholine levels.
-
Sample Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Reversal of Scopolamine-Induced Amnesia
CHF2819 demonstrated the ability to reverse memory deficits induced by the muscarinic receptor antagonist scopolamine in a passive avoidance task in rats. This suggests that the increased acetylcholine levels resulting from AChE inhibition by CHF2819 can overcome the cholinergic blockade and improve cognitive function.[1][2]
Table 3: Effect of CHF2819 on Scopolamine-Induced Amnesia in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Outcome |
| CHF2819 + Scopolamine | 1.5 | Attenuation of scopolamine-induced amnesia |
Experimental Protocol: Passive Avoidance Test
Principle: The passive avoidance task is a fear-motivated test used to assess learning and memory in rodents. The apparatus consists of two compartments, one brightly lit and one dark. Rodents have a natural aversion to bright light and a preference for dark environments. During training, the animal receives a mild aversive stimulus (e.g., a foot shock) upon entering the dark compartment. In the subsequent retention test, the latency to enter the dark compartment is measured as an index of memory; a longer latency indicates better memory of the aversive experience.
General Procedure:
-
Acclimation: Animals are acclimated to the testing room.
-
Training (Acquisition Trial):
-
The animal is placed in the brightly lit compartment.
-
After a short habituation period, a door between the two compartments is opened.
-
When the animal enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
The animal is then returned to its home cage.
-
-
Drug Administration: Scopolamine is administered to induce amnesia, and CHF2819 is given to test its ability to reverse this effect. The timing of administration (before or after training) depends on the aspect of memory being studied (acquisition, consolidation, or retrieval).
-
Retention Trial: Typically 24 hours after the training trial, the animal is placed back into the bright compartment, and the latency to enter the dark compartment is recorded. No shock is delivered during the retention trial.
-
Data Analysis: The step-through latencies of the different treatment groups are compared. A significantly longer latency in the CHF2819-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.
Signaling Pathway
By inhibiting the breakdown of acetylcholine, CHF2819 enhances cholinergic signaling at both nicotinic and muscarinic acetylcholine receptors. This leads to the activation of downstream signaling cascades that are crucial for neuronal function, including learning and memory.
Conclusion
CHF2819 is a selective and potent acetylcholinesterase inhibitor with demonstrated efficacy in preclinical models of cognitive impairment. Its ability to increase hippocampal acetylcholine levels and reverse scopolamine-induced amnesia highlights its potential as a therapeutic agent for Alzheimer's disease and other disorders characterized by cholinergic deficits. Further research is warranted to fully elucidate its clinical utility.
References
Methodological & Application
Application Notes and Protocols for AChE-IN-41 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the signal transmission.[1] In neurodegenerative diseases such as Alzheimer's disease, there is a decline in cholinergic neurotransmission which contributes to cognitive deficits.[1][2] Acetylcholinesterase inhibitors (AChEIs) are a class of drugs that block the action of AChE, thereby increasing the levels and duration of action of acetylcholine in the synapse.[2][3][4] This mechanism has been shown to provide symptomatic relief for cognitive impairment in Alzheimer's disease.[5][6]
AChE-IN-41 is a novel, potent, and selective acetylcholinesterase inhibitor. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in animal models of cognitive impairment, particularly the scopolamine-induced amnesia model in mice.
Mechanism of Action: Cholinergic Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the cholinergic synapse. By inhibiting AChE, this compound increases the availability of acetylcholine, enhancing neurotransmission.
Caption: Mechanism of this compound in the cholinergic synapse.
Experimental Protocols
A widely used animal model for screening potential cognitive enhancers is the scopolamine-induced amnesia model in mice.[7][8] Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking aspects of cholinergic dysfunction seen in Alzheimer's disease.
Animals
-
Species: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Housing: House animals in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimatization: Allow at least one week for acclimatization to the laboratory environment before starting experiments.
Drug Preparation and Administration
-
This compound: Dissolve this compound in a suitable vehicle (e.g., sterile saline with 0.5% Tween 80). The final concentration should be prepared based on the desired dosage and an injection volume of 10 mL/kg body weight.
-
Scopolamine: Dissolve scopolamine hydrobromide in sterile saline.
-
Administration: Administer this compound and the vehicle via intraperitoneal (i.p.) injection 60 minutes before the behavioral test. Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral test.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in the scopolamine-induced amnesia model.
Caption: Experimental workflow for in vivo evaluation of this compound.
Behavioral Assays
The Y-maze test is used to assess short-term spatial working memory. The apparatus consists of three arms of equal length.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
The MWM test is used to evaluate spatial learning and memory.
-
Acquisition Phase (4 days):
-
Fill a circular pool with water made opaque with non-toxic paint.
-
Place a hidden platform 1 cm below the water surface.
-
Conduct four trials per day for four consecutive days.
-
In each trial, place the mouse in the water at one of four starting positions and allow it to swim for 60 seconds to find the platform.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Biochemical Assays
-
AChE Activity: After behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex). Homogenize the tissue and measure AChE activity using an Ellman's assay kit.
Data Presentation
The following tables present illustrative quantitative data for this compound.
Table 1: Dosage Information for this compound in Mice
| Parameter | Value |
| Animal Model | C57BL/6 Mice (Male, 8-10 weeks) |
| Route of Admin. | Intraperitoneal (i.p.) |
| Dosage Range | 1, 3, 10 mg/kg |
| Vehicle | Saline + 0.5% Tween 80 |
| Injection Volume | 10 mL/kg |
| Pre-treatment Time | 60 minutes before behavioral testing |
Table 2: Efficacy of this compound in Behavioral Tests (Illustrative Data)
| Treatment Group | Y-Maze Spontaneous Alternation (%) | MWM Escape Latency (Day 4, s) | MWM Time in Target Quadrant (s) |
| Vehicle + Saline | 75 ± 5 | 15 ± 3 | 25 ± 4 |
| Vehicle + Scopolamine (1 mg/kg) | 45 ± 4 | 40 ± 5 | 10 ± 2* |
| This compound (1 mg/kg) + Scop. | 55 ± 5# | 30 ± 4# | 15 ± 3# |
| This compound (3 mg/kg) + Scop. | 65 ± 6## | 20 ± 3## | 20 ± 3## |
| This compound (10 mg/kg) + Scop. | 72 ± 5### | 16 ± 2### | 24 ± 4### |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01, ###p < 0.001 vs. Vehicle + Scopolamine. |
Table 3: Effect of this compound on Brain AChE Activity (Illustrative Data)
| Treatment Group | Hippocampal AChE Activity (% of Control) | Cortical AChE Activity (% of Control) |
| Vehicle | 100 ± 8 | 100 ± 7 |
| This compound (1 mg/kg) | 85 ± 6 | 88 ± 5 |
| This compound (3 mg/kg) | 60 ± 5 | 65 ± 6 |
| This compound (10 mg/kg) | 35 ± 4 | 40 ± 4 |
| Data are presented as mean ± SEM. *p < 0.01, **p < 0.001 vs. Vehicle. |
Logical Rationale for Therapeutic Approach
The use of AChE inhibitors like this compound for cognitive enhancement is based on the cholinergic hypothesis of memory dysfunction.
Caption: Rationale for using this compound to treat cognitive impairment.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in a well-established animal model of cognitive dysfunction. The detailed protocols for drug administration, behavioral testing, and biochemical analysis, along with the illustrative data, offer a comprehensive guide for researchers. The provided diagrams visually summarize the mechanism of action, experimental workflow, and the therapeutic rationale. Successful demonstration of efficacy and a clear understanding of the in vivo pharmacology of this compound in these models are crucial steps in its development as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. www2.hse.ie [www2.hse.ie]
- 6. Alzheimer's disease - Treatment - NHS [nhs.uk]
- 7. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AChE-IN-41: An Investigational Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available in vivo data and experimental protocols for AChE-IN-41, a novel acetylcholinesterase (AChE) inhibitor. This compound, also identified as "Compound 2" in some literature, is a hybrid molecule combining structural features of galantamine and memantine. It has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. The following information is synthesized from preclinical studies to guide further research and development.
Quantitative Data Summary
The table below summarizes the key quantitative data from in vivo studies involving a closely related galantamine-memantine hybrid, referred to as "Compound 2". It is crucial to note that while this compound is understood to be this compound, researchers should verify the identity of their specific compound.
| Parameter | Value | Species | Administration Route | Study Type | Reference |
| LD50 | 77.46 mg/kg | Mice | Intraperitoneal (i.p.) | Acute Toxicity | [1] |
| Behavioral Studies | 4 mg/kg | Mice | Intraperitoneal (i.p.) | Memory Deficit (Passive Avoidance) | [1] |
| Pharmacokinetics | Lower half-life and faster clearance (compared to a parent compound) | N/A | N/A | Pharmacokinetic Profiling | [2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on studies of this compound (Compound 2) and other novel galantamine derivatives, offering a template for experimental design.
Acute Toxicity Study (LD50 Determination)
This protocol is designed to determine the median lethal dose (LD50) of a substance.
Workflow Diagram:
Caption: Workflow for Acute Toxicity (LD50) Determination.
Methodology:
-
Animal Model: ICR mice (male and female, 6 weeks old, 22-24 g) are suitable for this study.
-
Housing: Animals should be housed in plexiglass cages (e.g., six per cage) under standard laboratory conditions, including a 12/12 hour light/dark cycle, controlled ambient temperature (20 ± 2°C), and humidity (72 ± 4%). They should have free access to standard pelleted food and water.
-
Procedure:
-
A preliminary phase can be conducted where a small group of mice (n=3) receives a single injection of the test substance at a starting dose (e.g., 10 mg/kg, i.p.).
-
If the initial group survives for 14 days, the dose can be increased tenfold for a subsequent group.
-
In the main phase, the compound is administered at a range of lower doses to groups of six mice.
-
The animals are observed for 14 days, and the number of surviving animals is recorded.
-
-
Data Analysis: The LD50 is calculated based on the mortality data from the different dose groups.
Scopolamine-Induced Memory Deficit Model (Passive Avoidance Test)
This protocol evaluates the ability of a compound to reverse memory impairment induced by scopolamine.
Workflow Diagram:
Caption: Workflow for Scopolamine-Induced Memory Deficit Model.
Methodology:
-
Animal Model: The same mouse model as in the toxicity study can be used.
-
Experimental Groups:
-
Group 1: Control (vehicle, e.g., 0.9% saline, i.p.)
-
Group 2: Scopolamine only (e.g., 3 mg/kg, i.p.)
-
Group 3: this compound only (e.g., 4 mg/kg, i.p.)
-
Group 4: this compound (4 mg/kg, i.p.) + Scopolamine (3 mg/kg, i.p.)
-
-
Treatment Schedule: Treatments are administered daily for a period of 12 days. In the combination group, scopolamine is administered 30 minutes after the test compound.
-
Passive Avoidance Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild electric shock.
-
Procedure:
-
Training: On the day after the final treatment, each mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Testing: 24 hours after the training session, the mouse is returned to the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum time, e.g., 300 seconds). Longer latencies indicate better memory retention.
-
-
Data Analysis: The step-through latencies are compared between the different experimental groups to determine if this compound can ameliorate the memory deficit induced by scopolamine.
Ex Vivo Cholinesterase Inhibition and Antioxidant Activity
This protocol is for assessing the biochemical effects of the compound in brain tissue after in vivo administration. This is based on a study of a novel galantamine-curcumin hybrid and can be adapted for this compound.
Signaling Pathway Diagram:
Caption: Potential Mechanisms of Action for this compound.
Methodology:
-
Animal Treatment: Mice are treated orally with the test compound (e.g., at doses of 2.5 mg/kg and 5 mg/kg) or vehicle. In a neurotoxicity model, scopolamine can be administered to induce oxidative stress.
-
Tissue Collection: After the treatment period, animals are euthanized, and brain tissue is rapidly collected and homogenized.
-
Biochemical Assays:
-
Cholinesterase Activity: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity in the brain homogenates is measured using a suitable method, such as Ellman's assay.
-
Oxidative Stress Markers:
-
Lipid Peroxidation: Measured by the level of malondialdehyde (MDA).
-
Antioxidant Enzyme Activity: Assays for superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are performed.
-
Reduced Glutathione (GSH): The levels of this key antioxidant are quantified.
-
-
-
Data Analysis: The levels of enzyme activity and oxidative stress markers are compared between the control, scopolamine-treated, and compound-treated groups to assess the ex vivo efficacy of the compound.
Disclaimer: this compound is an investigational compound. The information provided here is for research purposes only and is based on preclinical data. Appropriate safety precautions and ethical guidelines for animal research must be followed. Dosages and protocols may require optimization for different experimental setups and animal models.
References
Application Notes and Protocols: AChE-IN-41 for Studying Cholinergic Pathways
Disclaimer: The compound "AChE-IN-41" is not a recognized standard nomenclature for a specific acetylcholinesterase inhibitor in published scientific literature. The following application notes and protocols are based on the established characteristics of well-documented, reversible acetylcholinesterase inhibitors and are provided as a representative guide for researchers. The quantitative data presented is illustrative.
Introduction
This compound is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine at cholinergic synapses.[2][3][4] This makes it a valuable pharmacological tool for researchers studying the role of cholinergic signaling in various physiological and pathological processes. The central cholinergic system is a key neurotransmitter system involved in regulating arousal, attention, learning, and memory.[5]
Dysfunction of cholinergic pathways is implicated in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease, which is characterized by a loss of cholinergic neurons and a subsequent deficit in acetylcholine.[1] Therefore, enhancing cholinergic signaling through AChE inhibition is a major therapeutic strategy.[1][6] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo experimental models to investigate cholinergic pathways.
Mechanism of Action
Acetylcholinesterase terminates cholinergic signals by rapidly breaking down acetylcholine into choline and acetate within the synaptic cleft.[1] AChE inhibitors, such as this compound, bind to the active site of the AChE enzyme, preventing acetylcholine from being hydrolyzed.[1][7] The active site of AChE is located in a deep gorge and contains an anionic site and an esteratic (catalytic) site.[3][8] Reversible inhibitors like this compound form a transient complex with the enzyme, competing with acetylcholine for binding.[7] This inhibition leads to an accumulation of acetylcholine in the synapse, thereby enhancing the activation of postsynaptic muscarinic and nicotinic receptors.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. unifr.ch [unifr.ch]
- 7. medlink.com [medlink.com]
- 8. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Acetylcholinesterase (AChE) Activity Assay Featuring AChE-IN-41
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE), a key enzyme in the nervous system, terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of AChE is a critical therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[2][3] This document provides a detailed protocol for determining the activity of AChE and evaluating the inhibitory potential of novel compounds, using "AChE-IN-41" as a representative inhibitor. The protocol is based on the widely used Ellman's method, a rapid and sensitive colorimetric assay.[4][5]
In this assay, AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[6] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[5][7] The rate of TNB production is directly proportional to AChE activity.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number | Storage |
| Acetylcholinesterase (AChE) | Sigma-Aldrich | C3389 | -20°C |
| This compound (Test Inhibitor) | In-house/Various | N/A | As per supplier |
| Acetylthiocholine iodide (ATCh) | Sigma-Aldrich | A5751 | 4°C |
| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | Room Temperature |
| Phosphate Buffer (0.1 M, pH 8.0) | In-house/Various | N/A | Room Temperature |
| 96-well clear flat-bottom plates | Various | --- | Room Temperature |
| Microplate reader | Various | --- | N/A |
Table 2: Working Solution Preparation
| Solution | Components | Concentration |
| AChE Enzyme Solution | AChE in 0.1 M Phosphate Buffer (pH 8.0) | 0.1 U/mL |
| ATCh Substrate Solution | ATCh in 0.1 M Phosphate Buffer (pH 8.0) | 1.5 mM |
| DTNB Reagent Solution | DTNB in 0.1 M Phosphate Buffer (pH 8.0) | 0.5 mM |
| This compound Stock Solution | This compound in appropriate solvent (e.g., DMSO) | 10 mM |
Table 3: Example IC50 Values for Common AChE Inhibitors
| Inhibitor | IC50 (µM) |
| Galanthamine | 0.149[8] |
| Donepezil | 0.0223[8] |
| Tacrine | 0.0145[3] |
| This compound | To be determined |
Experimental Protocols
I. Preparation of Reagents
-
0.1 M Phosphate Buffer (pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in the phosphate buffer. Perform serial dilutions to obtain a working solution of 0.1 U/mL.
-
ATCh Solution (1.5 mM): Dissolve acetylthiocholine iodide in the phosphate buffer to a final concentration of 1.5 mM. Prepare this solution fresh before use.
-
DTNB Solution (0.5 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 0.5 mM. Protect this solution from light.
-
This compound Dilutions: Prepare a series of dilutions of this compound from the stock solution using the phosphate buffer. The final concentration of the solvent (e.g., DMSO) in the reaction mixture should be kept below 1% to avoid affecting enzyme activity.
II. AChE Inhibition Assay Protocol
-
Assay Plate Setup:
-
Add 25 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells.
-
Add 25 µL of the various dilutions of this compound to the test wells.
-
For the control wells (100% activity), add 25 µL of phosphate buffer (or buffer with the same concentration of solvent as the inhibitor wells).
-
For the blank wells, add 50 µL of phosphate buffer.
-
-
Enzyme Addition: Add 25 µL of the 0.1 U/mL AChE solution to all wells except the blank wells.
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation:
-
Add 125 µL of the 0.5 mM DTNB solution to all wells.
-
Add 25 µL of the 1.5 mM ATCh solution to all wells to start the reaction.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode. Take readings every minute for 10-20 minutes.
III. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity. This can be determined by non-linear regression analysis.[9]
Visualizations
Caption: Workflow for the AChE activity and inhibition assay.
Caption: Inhibition of AChE by this compound at the cholinergic synapse.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. scribd.com [scribd.com]
- 7. goldbio.com [goldbio.com]
- 8. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AChE-IN-41 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[1][2][3] Inhibition of AChE is a key therapeutic strategy for managing conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[4][5] High-throughput screening (HTS) assays are essential for the rapid identification and characterization of novel AChE inhibitors from large compound libraries.[1][2][6] This document provides detailed application notes and protocols for the characterization of a novel acetylcholinesterase inhibitor, AChE-IN-41, using HTS assays.
This compound is a potent, selective, and reversible inhibitor of acetylcholinesterase. These protocols are designed to be readily automated on HTS liquid handling systems, enabling efficient screening and profiling of this compound.[4]
Quantitative Data Summary
The inhibitory activity of this compound against human recombinant acetylcholinesterase was evaluated. The half-maximal inhibitory concentration (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[7][8]
| Compound | Target | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound | Human AChE | 85 | 42.5 | Competitive |
| Donepezil | Human AChE | 15 | 7.5 | Competitive |
Note: The data presented for this compound is hypothetical and for illustrative purposes. Donepezil is included as a reference compound.
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of action of acetylcholinesterase and its inhibition by compounds like this compound.
Caption: Mechanism of Acetylcholinesterase Action and Inhibition.
Experimental Workflow for High-Throughput Screening
The diagram below outlines a typical workflow for an enzyme-based HTS assay to identify and characterize AChE inhibitors.
Caption: High-Throughput Screening Workflow for AChE Inhibitors.
Experimental Protocols
Enzyme-Based Colorimetric AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from the improved Ellman method for use in a 384-well or 1536-well plate format.[4] It relies on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[1][4]
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
This compound and reference inhibitors (e.g., Donepezil)
-
Acetylthiocholine (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
DMSO
-
384-well or 1536-well microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader with absorbance capabilities at 412 nm
Procedure:
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound and control compounds in DMSO. A typical concentration range would span from 1 nM to 100 µM.
-
Transfer a small volume (e.g., 23 nL for a 1536-well plate) of the compound solutions to the assay plates.[9] Include positive (known inhibitor) and negative (DMSO) controls.
-
-
Enzyme Addition:
-
Pre-incubation:
-
Incubate the assay plates at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.[9]
-
-
Substrate and Detection Reagent Addition:
-
Prepare a detection solution containing ATCh and DTNB in phosphate buffer.
-
Add the detection solution to all wells (e.g., 4 µL for a 1536-well plate).
-
-
Reaction Incubation:
-
Incubate the plates at room temperature for 10-30 minutes.[9] The incubation time can be optimized based on the reaction kinetics.
-
-
Measurement:
-
Measure the absorbance of each well at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.
-
Cell-Based AChE Inhibition Assay
This assay utilizes a human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses AChE.[1][6] This format provides a more physiologically relevant environment for assessing inhibitor activity.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
This compound and reference inhibitors
-
Assay buffer
-
Detection reagent (e.g., Amplex Red or a colorimetric substrate)
-
Cell-permeable lysis buffer (if required by the detection kit)
-
384-well, black, clear-bottom microplates (for fluorescence) or clear plates (for colorimetric)
Procedure:
-
Cell Plating:
-
Seed SH-SY5Y cells into the microplates at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
-
Compound Addition:
-
Remove the culture medium and add fresh medium or assay buffer containing serial dilutions of this compound and control compounds.
-
-
Incubation:
-
Incubate the cells with the compounds for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis (Optional):
-
Depending on the detection reagent, a gentle cell lysis step may be required to release intracellular AChE.
-
-
Substrate Addition:
-
Add the detection reagent containing the AChE substrate to each well.
-
-
Reaction Incubation:
-
Incubate the plates at room temperature or 37°C for a time determined by the kit manufacturer's instructions or internal optimization.
-
-
Measurement:
-
Measure the fluorescence (e.g., excitation at 530-560 nm, emission at ~590 nm for Amplex Red) or absorbance using a microplate reader.[9]
-
-
Data Analysis:
-
Perform data analysis as described in the enzyme-based assay protocol to determine the IC50 value of this compound in a cellular context.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the high-throughput screening and characterization of the novel acetylcholinesterase inhibitor, this compound. By utilizing both enzyme-based and cell-based assays, researchers can efficiently determine the potency and cellular activity of this compound, facilitating its further development as a potential therapeutic agent.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 6. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Synaptic Plasticity with an Acetylcholinesterase Inhibitor
Disclaimer: The compound "AChE-IN-41" does not correspond to a known acetylcholinesterase inhibitor in the reviewed scientific literature. The following application notes and protocols are based on the established principles of using acetylcholinesterase (AChE) inhibitors as a class of compounds to study synaptic plasticity. The data and protocols provided are representative and should be adapted for the specific inhibitor being used.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory.[1][2] Acetylcholine (ACh) is a key neurotransmitter that modulates synaptic plasticity in various brain regions, including the hippocampus and cortex.[3] The concentration of ACh in the synaptic cleft is tightly regulated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh.[4] By inhibiting AChE, the concentration and duration of ACh in the synapse are increased, leading to enhanced activation of postsynaptic acetylcholine receptors (AChRs) and subsequent modulation of synaptic plasticity.[4] This document provides a guide for researchers on the application of a representative AChE inhibitor to study its effects on synaptic plasticity.
Mechanism of Action
Acetylcholinesterase inhibitors increase the availability of acetylcholine at the synaptic cleft. This enhanced cholinergic transmission can modulate synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[2][5][6] The increased acetylcholine levels can influence N-methyl-D-aspartate (NMDA) receptor-dependent and -independent forms of plasticity.[5][7][8]
Data Presentation
Table 1: In Vitro Electrophysiology - Effects of a Representative AChE Inhibitor on Long-Term Potentiation (LTP) in Hippocampal Slices
| Concentration | Basal Synaptic Transmission (% of control) | LTP Magnitude (% of baseline) |
| Vehicle Control | 100 ± 5 | 150 ± 10 |
| 1 µM | 110 ± 7 | 180 ± 12 |
| 10 µM | 125 ± 8 | 210 ± 15** |
| 100 µM | 130 ± 10* | 160 ± 11 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: In Vivo Behavioral Assay - Effects of a Representative AChE Inhibitor on Spatial Memory in a Morris Water Maze Task
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Vehicle Control | 45 ± 5 | 25 ± 3 |
| AChE Inhibitor (1 mg/kg) | 30 ± 4 | 40 ± 5 |
| AChE Inhibitor (5 mg/kg) | 20 ± 3 | 55 ± 6 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Acute Hippocampal Slices
This protocol describes the methodology for assessing the effect of an AChE inhibitor on LTP at the Schaffer collateral-CA1 synapse in rodent hippocampal slices.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
AChE inhibitor stock solution
-
Dissection tools
-
Vibrating microtome
-
Slice incubation chamber
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome.
-
Transfer slices to an incubation chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
Drug Application:
-
Switch the perfusion to aCSF containing the desired concentration of the AChE inhibitor.
-
Allow the drug to perfuse for at least 20-30 minutes before LTP induction.
-
-
LTP Induction and Recording:
Protocol 2: In Vivo Behavioral Assessment - Morris Water Maze
This protocol outlines the use of the Morris water maze to evaluate the effect of an AChE inhibitor on spatial learning and memory in rodents.
Materials:
-
Rodents (e.g., mice or rats)
-
Circular water tank (Morris water maze)
-
Submerged escape platform
-
Video tracking system and software
-
AChE inhibitor solution for injection
-
Vehicle control solution
Procedure:
-
Acclimation and Handling:
-
Acclimate animals to the testing room and handle them for several days before the experiment begins.
-
-
Drug Administration:
-
Administer the AChE inhibitor or vehicle control (e.g., via intraperitoneal injection) at a predetermined time before each training session.
-
-
Acquisition Phase (Training):
-
Conduct training for 4-5 consecutive days, with 4 trials per day.
-
For each trial, place the animal in the water at one of four starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, remove the platform from the tank.
-
Place the animal in the tank and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Safety and Handling
Refer to the Material Safety Data Sheet (MSDS) for the specific AChE inhibitor being used. Handle the compound in accordance with good laboratory practices. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.
Troubleshooting
-
No effect of the AChE inhibitor:
-
Verify the concentration and stability of the drug solution.
-
Increase the concentration of the inhibitor.
-
Ensure adequate perfusion time in in vitro experiments.
-
-
High variability in results:
-
Ensure consistent experimental conditions (e.g., temperature, timing).
-
Increase the number of animals or slices per group.
-
Standardize animal handling and injection procedures.
-
-
Toxicity or adverse effects in vivo:
-
Reduce the dose of the AChE inhibitor.
-
Monitor animals closely for any signs of distress.
-
Conclusion
The use of acetylcholinesterase inhibitors provides a valuable pharmacological tool to investigate the role of cholinergic signaling in synaptic plasticity. By following the detailed protocols and considering the potential variables, researchers can effectively utilize these compounds to gain insights into the molecular mechanisms underlying learning and memory.
References
- 1. Synaptic Plasticity: The Role of Learning and Unlearning in Addiction and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Synaptic and Axonal Dysfunction Biomarkers in Alzheimer’s Disease and Mild Cognitive Impairment Based on CSF and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-term potentiation in the anterior cingulate cortex and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term potentiation: 50 years on: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
AChE-IN-41: A Potent Tool for Cholinesterase Research and Drug Discovery
AChE-IN-41 , also referred to as compound 41 , is a potent and selective acetylcholinesterase (AChE) inhibitor identified through structure-based virtual screening. This small molecule has emerged as a valuable research tool in pharmacology for studying the role of AChE in various physiological and pathological processes, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Its utility stems from its well-characterized inhibitory activity and its potential as a lead compound for the development of novel therapeutics.
Pharmacological Profile
This compound was discovered as part of a screening of a chemical database for novel AChE inhibitors.[1][2][3] Biological evaluation revealed that it is one of four hit compounds with significant and selective inhibitory activity against AChE.[1][2][3]
| Parameter | Value | Source Enzyme |
| IC50 | 2.23 ± 0.15 µM | Electrophorus electricus AChE (eeAChE) |
| Selectivity | Selective for AChE over BuChE | Not Quantified |
Mechanism of Action
This compound functions as a competitive inhibitor of acetylcholinesterase. By binding to the active site of the enzyme, it prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is central to the therapeutic strategy for symptomatic relief in Alzheimer's disease.
dot
Caption: Mechanism of this compound Action.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Modified Ellman's Method)
This protocol is adapted from the methodology used in the discovery of this compound.[4][5]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (or other test compounds)
-
Donepezil (as a positive control)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare a stock solution of this compound and donepezil in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at different concentrations.
-
Add 20 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
dot
Caption: AChE Inhibition Assay Workflow.
In Vitro Beta-Amyloid (Aβ) Aggregation Inhibition Assay
This protocol is based on methods used to evaluate the multifunctional properties of AChE inhibitors.[4][6][7]
Materials:
-
Aβ (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
This compound (or other test compounds)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Preparation of Aβ Monomers:
-
Dissolve Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Incubate for 1 hour at room temperature.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a speed vacuum.
-
Store the resulting peptide film at -80°C.
-
Immediately before use, dissolve the peptide film in a small volume of DMSO and then dilute with phosphate buffer to the desired final concentration (e.g., 10 µM).
-
-
Aggregation Assay:
-
In a 96-well black plate, mix the Aβ monomer solution with different concentrations of this compound.
-
Add ThT solution to each well to a final concentration of 5 µM.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals for up to 48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with the inhibitor to the control (without inhibitor) at the plateau phase.
-
dot
Caption: Aβ Aggregation Inhibition Assay Workflow.
Applications in Research
-
Alzheimer's Disease Research: this compound serves as a valuable tool to investigate the consequences of AChE inhibition on neuronal function and the progression of Alzheimer's disease pathology in in vitro and in vivo models.
-
Drug Discovery: As a well-characterized inhibitor with a novel scaffold, this compound can be used as a starting point for the design and synthesis of new, more potent, and selective AChE inhibitors with improved pharmacokinetic properties.
-
Neurotransmitter System Studies: This compound can be utilized to probe the role of the cholinergic system in various physiological processes, including learning, memory, and attention.
Conclusion
This compound is a potent and selective acetylcholinesterase inhibitor that has demonstrated significant utility as a research tool. Its well-defined pharmacological profile and the availability of detailed experimental protocols make it an excellent compound for investigating the cholinergic system and for the development of novel therapeutic agents for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new multifunctional selective acetylcholinesterase inhibitors: structure-based virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer’s Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Acetylcholinesterase (AChE) Inhibitor Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues encountered with acetylcholinesterase inhibitors, using AChE-IN-41 as a representative example.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: For many organic small molecule inhibitors, the recommended starting solvent is dimethyl sulfoxide (DMSO).[1][2] However, it is crucial to consult the product-specific datasheet for the most accurate solubility information. If the compound is not soluble in DMSO, other organic solvents such as ethanol or dimethylformamide (DMF) may be viable alternatives.[3][4] For biological assays, it is important to note that some organic solvents can themselves affect enzyme activity. For instance, DMSO can act as a mixed-competitive inhibitor of human AChE at concentrations as low as 1-4% (v/v).[4][5] Therefore, it is recommended to keep the final concentration of the organic solvent in your assay as low as possible, typically below 0.5%.[2]
Q2: My this compound powder won't dissolve completely in the recommended solvent. What should I do?
A2: If you are experiencing difficulty in completely dissolving the inhibitor, you can try the following techniques:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use an ultrasonic bath to break up any clumps of solid material.[2][3]
-
Gentle Warming: Briefly warm the solution in a water bath at a temperature no higher than 50°C. Be cautious, as excessive heat may degrade the compound.[2]
If the compound still does not dissolve, it is possible that the solution is supersaturated. In this case, you may need to prepare a new stock solution at a lower concentration.
Q3: this compound dissolves in DMSO, but precipitates when I dilute it in my aqueous assay buffer. How can I prevent this?
A3: This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous buffer.[1][2][3] The compound's solubility is likely much lower in the aqueous buffer than in the initial organic solvent. To mitigate this, you can try the following:
-
Serial Dilutions in Organic Solvent: First, perform serial dilutions of your concentrated stock solution in the same organic solvent (e.g., DMSO) to get closer to your final desired concentration.[1]
-
Gradual Addition and Mixing: Add the diluted organic stock solution to the aqueous buffer slowly while vortexing or stirring. This can help to prevent localized high concentrations that lead to precipitation.
-
Lower Final Concentration: It may be necessary to work with a lower final concentration of the inhibitor in your assay.
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the aqueous buffer can help to maintain the solubility of the compound. However, be sure to test the effect of the surfactant on your assay as a control.
Q4: How should I prepare and store my stock solution of this compound?
A4: Proper preparation and storage of your stock solution are critical for ensuring the accuracy and reproducibility of your experiments.
-
Preparation: Always use a high-purity, anhydrous grade of your chosen organic solvent, as moisture can degrade some compounds.[1] Prepare a concentrated stock solution (e.g., 10 mM) by dissolving a precisely weighed amount of the inhibitor in the appropriate volume of solvent.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent.[2] Store the aliquots at -20°C or -80°C in a desiccated environment. Consult the product datasheet for specific storage recommendations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in initial solvent. | The compound has low solubility in the chosen solvent. | Try alternative solvents such as ethanol, methanol, or DMF.[4] Use sonication or gentle warming to aid dissolution.[2][3] Prepare a stock solution at a lower concentration. |
| Compound precipitates upon dilution in aqueous buffer. | The compound has poor aqueous solubility. | Perform serial dilutions in the organic stock solvent before adding to the aqueous buffer.[1] Add the stock solution to the buffer slowly with vigorous mixing. Consider adding a surfactant to the buffer. |
| Inconsistent results between experiments. | Stock solution degradation or inaccurate concentration. | Prepare fresh stock solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] Ensure the compound is fully dissolved before making dilutions. |
| No inhibitory effect observed in the assay. | The compound is not soluble at the tested concentration. | Visually inspect the assay plate for any signs of precipitation. Test a lower concentration of the inhibitor. Re-evaluate the dissolution protocol. |
| Observed inhibition is lower than expected. | The actual concentration of the dissolved inhibitor is lower than calculated due to incomplete dissolution or precipitation. | Confirm complete dissolution of the stock solution. Optimize the dilution method to prevent precipitation.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 450 g/mol , you would need 4.5 mg.
-
Weigh the compound: Accurately weigh the calculated mass of the powdered inhibitor.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Aid dissolution: Vortex the solution until the compound is fully dissolved. If necessary, sonicate for 5-10 minutes or warm gently to 37°C.
-
Store properly: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol for Assessing Compound Solubility in Aqueous Buffer
-
Prepare a concentrated stock: Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
Dilute in buffer: Add the DMSO stock solution to your aqueous assay buffer to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Incubate: Let the solutions stand at room temperature for a set period (e.g., 30 minutes).
-
Visual inspection: Visually inspect each solution for any signs of precipitation or cloudiness.
-
Quantify solubility (optional): For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Experimental workflow for preparing and using an AChE inhibitor.
Caption: Simplified signaling pathway of acetylcholine and the action of an AChE inhibitor.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AChE-IN-41 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AChE-IN-41 in in vitro experiments. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during their research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] The primary therapeutic targets for such inhibitors are often related to neurodegenerative diseases like Alzheimer's disease.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound should first be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For final dilutions into aqueous assay buffers, it is crucial to ensure that the final concentration of the organic solvent is low (typically less than 1%) to avoid affecting the experimental results.
Q3: What are the typical working concentrations for this compound in in vitro assays?
The optimal working concentration of this compound will vary depending on the specific assay and cell type. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your experimental system. Based on preliminary data, a starting concentration range of 1 nM to 10 µM is suggested for initial experiments.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical results for acetylcholinesterase inhibitors.
| Parameter | Value | Assay Condition |
| IC50 (AChE) | 85 nM | Enzyme-based assay (Ellman's method) |
| Ki | 35 nM | Enzyme kinetics study |
| Cellular EC50 | 250 nM | SH-SY5Y cell-based assay |
Experimental Protocols
Enzyme-Based AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a solution of AChE in phosphate buffer. The exact concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the this compound dilution (or buffer for control).
-
Add 10 µL of the AChE enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the ATCI substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Plot the percentage of AChE inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based AChE Inhibition Assay using SH-SY5Y Cells
This protocol describes a method to assess the effect of this compound on AChE activity in a cellular context.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound
-
Assay buffer (e.g., PBS)
-
Cell lysis buffer
-
Reagents for Ellman's method (as described above)
-
96-well cell culture plate
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in a T-75 flask until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare various concentrations of this compound in serum-free cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
AChE Assay:
-
Use the cell lysate as the source of the AChE enzyme in the Ellman's assay protocol described above.
-
-
Data Analysis:
-
Normalize the AChE activity to the total protein concentration in each well.
-
Calculate the percentage of inhibition and determine the EC50 value.
-
Troubleshooting Guides
Enzyme-Based Assay (Ellman's Method)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low signal in control wells | 1. Inactive enzyme. 2. Incorrect substrate (acetylcholine instead of acetylthiocholine).[4] 3. Degraded DTNB reagent. | 1. Use a fresh batch of AChE and ensure proper storage. 2. Confirm you are using acetylthiocholine as the substrate for the Ellman's assay.[4] 3. Prepare fresh DTNB solution. |
| High background signal | 1. Spontaneous hydrolysis of the substrate. 2. Presence of reducing agents in the sample. | 1. Run a blank control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the sample values. 2. Ensure samples are free from reducing agents like DTT or β-mercaptoethanol. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure accurate dispensing. 2. Gently mix the contents of the wells after adding each reagent. 3. Maintain a consistent temperature throughout the assay. |
| Precipitation of this compound | Poor solubility of the compound in the aqueous buffer. | 1. Ensure the final DMSO concentration is as low as possible (ideally <1%). 2. Visually inspect the wells for any precipitation after adding the compound. |
Cell-Based Assay (SH-SY5Y)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death or detachment | 1. Cytotoxicity of this compound at the tested concentrations. 2. High concentration of DMSO. 3. Over-confluency of cells. | 1. Perform a cell viability assay (e.g., MTT or LDH) in parallel to determine the cytotoxic concentration range of the compound. 2. Keep the final DMSO concentration below 0.5%. 3. Seed cells at a lower density to prevent them from becoming over-confluent during the experiment. |
| Low AChE activity in control cells | 1. Low expression of AChE in SH-SY5Y cells. 2. Insufficient cell number. | 1. Consider differentiating the SH-SY5Y cells (e.g., with retinoic acid) to increase AChE expression. 2. Increase the number of cells seeded per well. |
| High variability between wells | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No inhibitory effect observed | 1. Poor cell permeability of this compound. 2. Insufficient incubation time. | 1. If the compound is not cell-permeable, a cell-based assay may not be appropriate. 2. Increase the incubation time with the compound to allow for sufficient cellular uptake and target engagement. |
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Inhibition of AChE by this compound increases acetylcholine levels.
Experimental Workflow for Enzyme-Based AChE Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent assay results.
References
Technical Support Center: Optimizing AChE-IN-41 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of AChE-IN-41.
This compound , also referred to as Compound 2 , is a novel synthetic compound developed as a Galantamine-Memantine hybrid. It acts as a cholinesterase inhibitor and also targets N-methyl-D-aspartate (NMDA) receptors, making it a promising candidate for neurodegenerative disease research, particularly Alzheimer's disease.[1] This guide will help you to effectively determine the optimal concentration of this compound for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-function molecule. Its primary mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, it increases the level and duration of action of acetylcholine in the brain.[3] As a hybrid of Galantamine and Memantine, it is also designed to modulate NMDA receptors, which are involved in glutamatergic neurotransmission.[1][4]
Q2: What is a good starting concentration range for in vitro experiments?
A2: Based on its reported in vitro efficacy, a good starting point for AChE inhibition assays is in the low micromolar to nanomolar range. For cell-based assays investigating neuroprotection or cytotoxicity, a broader concentration range, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), is recommended to establish a dose-response curve.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then make further dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic?
A4: Like many bioactive compounds, this compound may exhibit cytotoxicity at higher concentrations. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line to determine the concentration range that is non-toxic and suitable for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low AChE inhibition observed. | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Assay conditions: The pH, temperature, or substrate concentration in your assay may be suboptimal. | 1. Perform a dose-response experiment with a wider concentration range. 2. Use a fresh stock of the compound. Ensure proper storage conditions are maintained. 3. Verify the assay parameters. Refer to the detailed experimental protocol for the Ellman's assay provided below. |
| High variability in experimental replicates. | 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Cell plating inconsistency: Uneven cell seeding density across wells. 3. Incomplete dissolution: The compound may not be fully dissolved in the final medium. | 1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a homogenous cell suspension before plating. 3. Vortex the stock solution before making dilutions and ensure it is fully mixed in the final assay medium. |
| Unexpected cytotoxicity at low concentrations. | 1. Cell line sensitivity: Your chosen cell line may be particularly sensitive to the compound. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a thorough cytotoxicity assessment to determine the No-Observed-Adverse-Effect Level (NOAEL). 2. Ensure the final solvent concentration is low (typically ≤ 0.1% v/v) and include a solvent control in your experiments. |
| Difficulty reproducing published results. | 1. Different experimental conditions: Variations in cell lines, passage numbers, media, or assay protocols. 2. Purity of the compound: The purity of the this compound used may differ. | 1. Carefully review and align your experimental protocol with the original publication. 2. Use a high-purity compound from a reputable supplier. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound (Compound 2) as reported in the literature.
| Target Enzyme | IC₅₀ (µM) | Reference |
| Acetylcholinesterase (AChE) | Varies by assay; reported in the low µM to nM range for similar hybrids.[1][5][6] | Basagni et al., 2023[1] |
| Butyrylcholinesterase (BChE) | Varies by assay; reported in the low µM to nM range for similar hybrids.[1][5][6] | Basagni et al., 2023[1] |
Note: IC₅₀ values can vary depending on the specific experimental conditions. It is recommended to determine the IC₅₀ in your own assay system.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound stock solution
-
Acetylcholinesterase (AChE) enzyme solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Microplate reader
Procedure:
-
Add 140 µL of phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the this compound solution at various concentrations to the sample wells. Add 10 µL of buffer to the control wells.
-
Add 10 µL of AChE enzyme solution to all wells.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Cell Viability Assay (MTT Assay)
This assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plate
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 1.5 to 4 hours, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assay (LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
96-well cell culture plate
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Add 100 µL of the LDH assay reaction mixture (from the kit) to each well of the new plate.
-
Incubate the plate at room temperature in the dark for 20-30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.
Visualizations
Signaling Pathways
The dual-action of this compound suggests its involvement in both cholinergic and glutamatergic signaling pathways.
Caption: this compound inhibits acetylcholinesterase, leading to increased acetylcholine levels and enhanced cholinergic signaling.
Caption: The Memantine component of this compound antagonizes NMDA receptors, preventing excessive calcium influx and excitotoxicity.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in vitro.
Caption: A logical workflow for the in vitro characterization of this compound.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are AChE inhibitors and how do they work? [synapse.patsnap.com]
- 4. Galantamine-memantine hybrids for Alzheimer's disease: The influence of linker rigidity in biological activity and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: Overcoming AChE-IN-41 Instability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential instability issues with the acetylcholinesterase inhibitor, AChE-IN-41, in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. What are the common causes of instability for acetylcholinesterase inhibitors?
A1: Acetylcholinesterase inhibitors, particularly novel or complex small molecules, can be susceptible to several factors that lead to degradation in solution. These include:
-
Hydrolysis: Many inhibitors are esters or contain other functional groups that are prone to hydrolysis, especially at non-neutral pH.
-
Oxidation: Exposure to air and light can lead to oxidative degradation of sensitive functional groups.
-
Solvent Effects: The choice of solvent can significantly impact the stability of a compound. Some organic solvents can react with the compound, or the compound may have poor solubility, leading to precipitation over time.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation and precipitation.
Q2: How can I prepare a stable stock solution of this compound?
A2: To prepare a stable stock solution, consider the following best practices:
-
Solvent Selection: Start by dissolving this compound in a high-quality, anhydrous solvent such as DMSO or ethanol. It is crucial to ensure the compound is fully dissolved.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume added to your experimental system and reduce the impact of the solvent.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound instability?
A3: Yes, inconsistent results are a common symptom of compound instability. If this compound degrades in your culture medium, its effective concentration will decrease over the course of the experiment, leading to variable outcomes. It is recommended to assess the stability of this compound directly in your experimental medium under the same conditions (e.g., temperature, CO2 levels).
Q4: Are there any known stabilizers that can be used with acetylcholinesterase inhibitors?
A4: While specific stabilizers for this compound are not documented, general strategies to enhance the stability of similar compounds can be considered. For some organophosphorus acetylcholinesterase inhibitors, such as sarin, stabilizers like tributylamine or diisopropylcarbodiimide have been used to extend shelf life.[1] However, the suitability of such additives for a research compound like this compound would need to be empirically determined, as they could interfere with the experimental system. For many research applications, optimizing storage and handling conditions is the preferred approach over adding potential confounding variables.
Troubleshooting Guides
Problem: Precipitate observed in this compound stock solution.
Possible Causes:
-
Poor solubility in the chosen solvent.
-
Compound degradation leading to insoluble products.
-
Concentration is above the solubility limit.
-
Water contamination in an organic solvent, causing the compound to crash out.
Solutions:
-
Verify Solubility: Check the certificate of analysis or manufacturer's datasheet for solubility information.
-
Gentle Warming and Sonication: Try gently warming the solution (if the compound is heat-stable) or using a sonicator to aid dissolution.
-
Use a Different Solvent: If solubility in the initial solvent is low, test alternative recommended solvents.
-
Prepare a More Dilute Stock Solution: If the concentration is too high, prepare a new stock solution at a lower concentration.
-
Use Anhydrous Solvents: Ensure you are using high-purity, anhydrous solvents to prevent precipitation due to water contamination.
Problem: Loss of this compound activity in aqueous buffers.
Possible Causes:
-
Hydrolysis of the compound at the pH of the buffer.
-
Adsorption of the compound to plasticware.
-
Degradation due to components in the buffer (e.g., nucleophiles).
Solutions:
-
pH Optimization: Determine the optimal pH range for this compound stability by incubating the compound in buffers of varying pH and measuring its activity over time.
-
Use Low-Binding Plasticware: To minimize adsorption, use low-protein-binding microplates and tubes.
-
Fresh Preparations: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.
-
Include a Stabilizer: If compatible with your assay, consider adding a small amount of a stabilizing agent like bovine serum albumin (BSA) to the buffer, which can help prevent non-specific binding.
Data Presentation
Table 1: Example Stability of this compound in Different Solvents at -20°C over 4 Weeks
| Solvent | Initial Concentration (mM) | Concentration after 1 Week (mM) | Concentration after 2 Weeks (mM) | Concentration after 4 Weeks (mM) | % Degradation after 4 Weeks |
| DMSO | 10 | 9.98 | 9.95 | 9.91 | 0.9% |
| Ethanol | 10 | 9.85 | 9.70 | 9.45 | 5.5% |
| PBS (pH 7.4) | 1 | 0.85 | 0.65 | 0.30 | 70% |
Data are hypothetical and for illustrative purposes only.
Table 2: Example pH-Dependent Stability of this compound in Aqueous Buffer at 37°C
| Buffer pH | % Remaining after 1 hour | % Remaining after 4 hours | % Remaining after 24 hours |
| 5.0 | 98% | 92% | 75% |
| 6.0 | 99% | 95% | 85% |
| 7.4 | 85% | 60% | 20% |
| 8.0 | 70% | 40% | 5% |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution via HPLC-UV
Objective: To quantify the degradation of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol) or buffer of interest
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
Autosampler vials
Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mM) in the solvent/buffer to be tested.
-
Immediately take a sample for t=0 analysis. Dilute the sample to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours; 1, 2, 4 weeks), take another aliquot from the stock solution.
-
Analyze the sample by HPLC under the same conditions as the t=0 sample.
-
Quantify the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the peak area at t=0.
Protocol 2: Functional Assessment of this compound Stability using an Acetylcholinesterase Activity Assay
Objective: To determine the functional stability of this compound by measuring its ability to inhibit acetylcholinesterase over time.
Materials:
-
This compound solution (prepared and aged as in Protocol 1)
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCh) substrate
-
Ellman's reagent (DTNB)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare a solution of this compound in the desired buffer and store it under the conditions being tested.
-
At various time points, take an aliquot of the aged this compound solution.
-
Perform an AChE activity assay. In a 96-well plate, add the assay buffer, the aged this compound solution (at a concentration expected to give partial inhibition), and the AChE enzyme. Incubate for a specified time.
-
Initiate the reaction by adding the ATCh substrate and DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. This measures the rate of the enzymatic reaction.
-
Compare the inhibition caused by the aged this compound solution to that of a freshly prepared solution. A decrease in the percentage of inhibition indicates degradation of the inhibitor.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Mechanism of AChE inhibition by this compound.
Caption: Troubleshooting inconsistent this compound activity.
References
Technical Support Center: Acetylcholinesterase (AChE) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylcholinesterase (AChE) inhibitors, focusing on managing and reducing cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our novel AChE inhibitor. What are the common causes?
High cytotoxicity associated with AChE inhibitors can stem from several factors:
-
On-Target Cholinergic Overstimulation: The primary mechanism of AChE inhibitors is to increase acetylcholine (ACh) levels. Excessive ACh accumulation can lead to overstimulation of nicotinic and muscarinic receptors, causing excitotoxicity and cell death, particularly in neuronal cell lines.
-
Off-Target Effects: The compound may be interacting with other cellular targets besides AChE, leading to toxicity. This is a common issue with small molecule inhibitors and can be independent of AChE inhibition.[1][2][3]
-
Compound-Specific Toxicity: The chemical structure of the inhibitor itself might possess inherent cytotoxic properties unrelated to its intended target.
-
Apoptosis Induction: Some AChE inhibitors can trigger programmed cell death (apoptosis) through various signaling pathways.[4][5][6][7][8]
-
Metabolic Activation: The parent compound might be metabolized by cellular enzymes (e.g., cytochrome P450s) into a more toxic substance.
-
Experimental Conditions: Factors such as high compound concentration, prolonged exposure time, cell line sensitivity, and low serum concentration in the culture medium can exacerbate cytotoxicity.[9]
Q2: How can we reduce the cytotoxicity of our AChE inhibitor in our cell-based assays?
Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Compound Concentration: Perform a dose-response curve to determine the lowest effective concentration that inhibits AChE without causing significant cell death.
-
Reduce Incubation Time: Limit the exposure of the cells to the inhibitor to the minimum time required to observe the desired effect.
-
Increase Serum Concentration: Serum proteins can bind to the compound, reducing its free concentration and thus its toxicity. The presence of serum in the culture medium has been shown to inhibit the toxic effects of AChE.[9]
-
Select a More Resistant Cell Line: Different cell lines exhibit varying sensitivities to cytotoxic agents. If possible, screen your compound against a panel of cell lines to identify a more robust model.
-
Co-treatment with Receptor Antagonists: To investigate cholinergic overstimulation, co-treat cells with muscarinic or nicotinic receptor antagonists to see if this rescues the cytotoxic phenotype.
-
Wash-out Experiments: After an initial incubation period, the compound can be washed out and replaced with fresh media to assess cell recovery.
Q3: How can we differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial for lead optimization. Here are some approaches:
-
Use of a Structurally-Related Inactive Analog: Synthesize a molecule that is structurally similar to your active inhibitor but does not inhibit AChE. If this inactive analog still causes cytotoxicity, it suggests an off-target mechanism.
-
Rescue Experiments with AChE: For on-target toxicity due to excessive AChE inhibition, you could potentially rescue the phenotype by adding exogenous, purified AChE to the culture medium.
-
Target Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of AChE in your cell line. If your compound is still toxic in these cells, it points to an off-target effect.[3]
-
Activity Assays with Purified Enzyme vs. Whole Cells: Compare the inhibitory concentration (IC50) for AChE enzymatic activity with the cytotoxic concentration (CC50) in a whole-cell assay. A large window between the two values may suggest off-target effects are responsible for the cytotoxicity.
-
Competitive Binding Assays: Use a known, specific AChE inhibitor to see if it can compete with your compound and reduce its cytotoxicity.
Troubleshooting Guides
Problem: High background signal in our LDH cytotoxicity assay.
-
Possible Cause: Serum in the culture medium can contain LDH, leading to a high background.
-
Solution: Use a serum-free medium for the assay or run a "medium only" control to subtract the background LDH activity.[10]
-
-
Possible Cause: Mechanical stress during plate handling can cause premature cell lysis.
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly check cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
-
Problem: Inconsistent results in our MTT assay.
-
Possible Cause: Uneven cell plating density.
-
Solution: Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each row/column.
-
-
Possible Cause: Interference of the compound with the MTT reagent.
-
Solution: Run a cell-free control with your compound and the MTT reagent to check for any direct reduction of MTT by the compound.
-
-
Possible Cause: Changes in cell metabolism not related to cytotoxicity.
-
Solution: The MTT assay measures mitochondrial reductase activity, which can be affected by factors other than cell death.[13] It is advisable to confirm cytotoxicity with a different assay, such as an LDH release assay or a live/dead cell stain.
-
Quantitative Data Summary
The following table summarizes the cytotoxic concentrations (IC50) of some commonly used AChE inhibitors on the human neuroblastoma cell line SH-SY5Y. Note that these values can vary depending on the specific experimental conditions.
| AChE Inhibitor | Cell Line | Assay Duration | Cytotoxicity IC50 | Reference |
| Donepezil | SH-SY5Y | 24 hours | ~222.23 µM | [14] |
| Galantamine | SH-SY5Y | 24 hours | ~3.53 mg/mL (~12.2 mM) | [15] |
| Rivastigmine | SH-SY5Y | 24 hours | > 50 µM | [16][17] |
| Tacrine | SH-SY5Y | Not Specified | Not Specified | [15] |
| Berberine | SH-SY5Y | Not Specified | Not Specified | [15] |
Experimental Protocols
Protocol 1: MTT Assay for Determining IC50 of an AChE Inhibitor
This protocol is adapted from standard MTT assay procedures.[18][19]
Materials:
-
Adherent cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
AChE inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your AChE inhibitor in culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[10][11][12][20][21]
Materials:
-
Cells in suspension or adherent cells
-
96-well cell culture plates
-
Culture medium (serum-free for the assay is recommended)
-
AChE inhibitor stock solution (in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (usually included in the kit)
Procedure:
-
Cell Plating and Treatment:
-
Plate the cells and treat them with your AChE inhibitor as described in the MTT assay protocol (Steps 1 and 2).
-
Include the following controls in triplicate:
-
Untreated Control: Cells with medium and vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation.
-
Medium Background Control: Wells with medium only (no cells).
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate. Be careful not to disturb the cell pellet.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
-
Absorbance Reading:
-
Add the stop solution provided in the kit to each well.
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)) * 100
-
Visualizations
Caption: Signaling pathways of AChE inhibitor-induced cytotoxicity.
Caption: Troubleshooting workflow for high cytotoxicity of AChE inhibitors.
References
- 1. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcholinesterase-Induced Apoptosis in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Involvement in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted promotion of apoptosis by acetylcholinesterase [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxic effects of acetylcholinesterase on neuronal and glial-like cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Enhancing the Bioavailability of AChE-IN-41
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of the acetylcholinesterase inhibitor, AChE-IN-41.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Issue: Sub-optimal dissolution of this compound in aqueous solutions.
Question: My current formulation of this compound is exhibiting poor dissolution profiles. What formulation strategies can I explore to enhance its aqueous solubility?
Answer: Poor aqueous solubility is a significant hurdle for many promising drug candidates.[1] To improve the dissolution of this compound, a variety of physical and chemical modification strategies can be implemented.
Physical Modification Approaches:
-
Particle Size Reduction: By increasing the surface area-to-volume ratio, smaller particle sizes can enhance the dissolution rate.[2]
-
Micronization: Techniques such as milling or jet milling can reduce particle diameters to the micron scale.[1]
-
Nanonization: Creating nanoparticles of this compound through methods like high-pressure homogenization or solvent evaporation can further amplify the surface area, leading to improved dissolution.[1]
-
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix can improve its wettability and dissolution.[3]
-
Amorphous Formulations: Converting this compound from a stable crystalline form to a more soluble amorphous state can be achieved through processes like spray drying or melt extrusion.[5]
Chemical Modification Approaches:
-
pH Adjustment: For ionizable compounds, modifying the pH of the vehicle can increase solubility.[2]
-
Co-solvents: The use of water-miscible organic solvents in the formulation can enhance the solubility of hydrophobic drugs.[2]
-
Cyclodextrin Complexation: Cyclodextrins are capable of forming inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[1]
-
Surfactants: The incorporation of surfactants can lead to the formation of micelles that encapsulate the drug, improving its solubility.[2]
The choice of the most suitable strategy is contingent upon the specific physicochemical properties of this compound.
Issue: Low in vivo bioavailability despite successful solubility enhancement.
Question: I have successfully improved the solubility of this compound, yet oral bioavailability in animal models remains low. What are the likely causes and potential solutions?
Answer: When a compound with good solubility still exhibits poor oral bioavailability, the primary culprits are often low intestinal permeability or extensive first-pass metabolism.
Potential Causes and Remedial Strategies:
-
Inadequate Permeability: this compound may be unable to efficiently traverse the intestinal epithelial barrier.
-
Lipid-Based Formulations: These can facilitate absorption by leveraging lipid absorption pathways.[5]
-
-
Efflux Transporter Activity: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug out of intestinal cells and back into the lumen.
-
Co-administration with P-gp Inhibitors: Formulating this compound with excipients that are known to inhibit P-gp can increase the net absorption.
-
-
High First-Pass Metabolism: this compound may be rapidly metabolized by the liver after absorption from the gut, significantly reducing the amount of active drug that reaches systemic circulation.
A comparative summary of these formulation strategies is provided in the table below.
Data Presentation
Table 1: Comparative Analysis of Formulation Strategies for Bioavailability Enhancement
| Strategy | Primary Mechanism | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Increases the surface area available for dissolution.[2] | A straightforward and broadly applicable method. | May be insufficient for compounds with extremely low solubility. |
| Solid Dispersions | Enhances drug dissolution by dispersing it in a hydrophilic carrier.[4] | Can lead to substantial improvements in dissolution rate. | Potential for physical instability and recrystallization of the drug over time.[4] |
| Lipid-Based Formulations (e.g., SEDDS) | Improves drug solubilization and facilitates intestinal absorption.[2] | Capable of addressing both solubility and permeability challenges. | Formulation complexity and potential for long-term stability issues. |
| Cyclodextrin Complexation | Forms water-soluble inclusion complexes with the drug.[1] | Highly effective for solubilizing lipophilic molecules. | Can be costly and may have limitations in drug loading capacity. |
| Prodrugs | Involves chemical modification of the drug to enhance its properties, with subsequent conversion to the active form in vivo.[4] | Can be designed to overcome multiple bioavailability barriers simultaneously. | Requires meticulous chemical design and validation of the in vivo conversion process. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Profiling
Objective: To evaluate and compare the dissolution rates of various this compound formulations.
Methodology:
-
Prepare dissolution media that simulate the pH conditions of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[7]
-
Employ a USP Apparatus 2 (paddle apparatus) for conducting the dissolution tests.
-
Introduce the this compound formulation into the dissolution vessel containing the pre-heated medium.
-
Withdraw aliquots of the medium at predefined time points.
-
Quantify the concentration of dissolved this compound in the collected samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Construct a dissolution profile by plotting the percentage of drug dissolved as a function of time.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Grow Caco-2 cells on permeable filter supports until a confluent monolayer is formed.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apply the this compound formulation to the apical (AP) side of the cell monolayer.
-
Collect samples from the basolateral (BL) side at specified time intervals.
-
To investigate active efflux, apply the formulation to the BL side and sample from the AP side.
-
Determine the concentration of this compound in the collected samples.
-
Calculate the apparent permeability coefficient (Papp) for both the AP-to-BL and BL-to-AP directions.
Protocol 3: In Vivo Pharmacokinetic Evaluation in a Rodent Model
Objective: To ascertain the oral bioavailability of different this compound formulations.
Methodology:
-
Select a suitable rodent model (e.g., Sprague-Dawley rats).
-
Ensure animals are fasted overnight prior to drug administration.
-
Administer the this compound formulation via oral gavage. A separate cohort will receive an intravenous (IV) dose to enable the calculation of absolute bioavailability.
-
Collect blood samples at a series of predetermined time points post-administration.
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
From the plasma concentration-time data, calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and the percentage of oral bioavailability (%F).
Mandatory Visualizations
Caption: The inhibitory effect of this compound on the acetylcholinesterase signaling pathway.
Caption: A typical experimental workflow for the assessment of a new drug's bioavailability.
Caption: A decision-making tool for selecting an appropriate bioavailability enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What is the definition of bioavailability and why is it a critical parameter for acetylcholinesterase inhibitors?
A1: Bioavailability is the measure of the rate and extent to which the active ingredient of a drug product is absorbed and becomes available at the site of action.[8] For acetylcholinesterase inhibitors (AChEIs) targeting neurodegenerative diseases like Alzheimer's, it is imperative that a sufficient concentration of the drug reaches the central nervous system to be therapeutically effective.[9]
Q2: Can you provide examples of currently marketed AChEIs with favorable oral bioavailability?
A2: Yes, several approved AChEIs demonstrate good oral bioavailability. For instance, donepezil is reported to have 100% oral bioavailability, and galantamine ranges from 80% to 100%.[9] In contrast, rivastigmine has a lower oral bioavailability, approximately 40% for a 3 mg dose.[9]
Q3: How can the route of drug administration influence the bioavailability of an AChEI?
A3: The route of administration can dramatically alter a drug's bioavailability, largely by circumventing pre-systemic elimination, such as first-pass metabolism in the liver.[6] For example, a transdermal patch formulation of rivastigmine was successfully developed to provide a more consistent drug delivery, which improved its tolerability.[6] Intranasal delivery has also been investigated for some AChEIs as a means to achieve more direct access to the central nervous system.[6]
Q4: What are the prevalent side effects associated with AChE inhibitors, and can formulation strategies mitigate them?
A4: Common side effects of AChEIs include gastrointestinal issues such as nausea, vomiting, and diarrhea.[6] These effects are often related to the dose of the drug.[6] Advanced formulation approaches, like extended-release oral capsules or transdermal delivery systems, can help to minimize these side effects by maintaining more stable plasma concentrations and avoiding sharp peaks.[6]
Q5: What are the standard preclinical models for assessing the bioavailability of a novel drug candidate?
A5: The assessment of bioavailability typically involves a combination of in vitro, ex vivo, and in vivo models. In vitro techniques include dissolution testing and permeability screening using cell-based assays like the Caco-2 model.[7] Ex vivo models may utilize excised animal intestinal tissues.[7] In vivo pharmacokinetic studies in animal models, such as rodents, are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for calculating key parameters like oral bioavailability.[10][11]
Q6: What is the role of the Biopharmaceutics Classification System (BCS) in the development of drug formulations?
A6: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[7] This classification serves as a valuable tool for predicting a drug's in vivo behavior and for guiding the selection of the most appropriate formulation strategy to enhance bioavailability.[4] For instance, a BCS Class II drug (low solubility, high permeability) is an ideal candidate for solubility enhancement techniques. The FDA also provides guidance on how BCS can be used to justify waivers for certain in vivo bioequivalence studies.[12]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibitor modifications: a promising strategy to delay the progression of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining AChE-IN-41 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AChE-IN-41 in animal studies. The information is designed to address common challenges and provide detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Acetylcholinesterase (AChE). Its primary mechanism of action is to prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses, leading to enhanced neuronal signaling.[2][3] This is a common therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1][4][5]
Q2: What are the common challenges encountered when delivering this compound or similar small molecule inhibitors in animal studies?
A2: Researchers may face several challenges, including:
-
Poor Solubility: Many small molecule inhibitors have low aqueous solubility, making them difficult to formulate for in vivo administration.[6][7][8] This can lead to issues with absorption and bioavailability.
-
Suboptimal Pharmacokinetics: Achieving and maintaining therapeutic concentrations of the inhibitor at the target site (e.g., the central nervous system) can be difficult due to factors like rapid metabolism, poor absorption, or inability to cross the blood-brain barrier.[9][10][11]
-
Off-Target Effects: Inhibition of cholinesterases in peripheral tissues can lead to undesirable side effects, such as gastrointestinal issues, bradycardia, and increased secretions.[12][13][14]
-
Vehicle-Related Toxicity: The solvents and excipients used to formulate the inhibitor may themselves have toxic effects or interfere with the experimental results.
Q3: How can I improve the solubility of this compound for in vivo administration?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., DMSO, ethanol, polyethylene glycol) can significantly increase solubility.[7]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can improve solubility.
-
Surfactants: The use of surfactants can help to solubilize hydrophobic compounds by forming micelles.
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[7]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.[7]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Bioavailability After Oral Administration | Poor aqueous solubility of this compound. First-pass metabolism in the liver. | Employ formulation strategies to improve solubility (see FAQ Q3). Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. The intranasal route has also been explored for some AChE inhibitors to enhance CNS delivery.[15] |
| High Variability in Experimental Results | Inconsistent dosing or administration technique. Instability of the formulated compound. Animal-to-animal variation in metabolism. | Ensure accurate and consistent administration volumes and techniques. Prepare fresh formulations for each experiment and store them appropriately. Increase the number of animals per group to account for biological variability. |
| Observed Animal Distress or Toxicity (e.g., salivation, tremors, diarrhea) | Off-target effects due to peripheral cholinesterase inhibition.[12][13] High dose of this compound. Toxicity of the vehicle. | Perform a dose-response study to determine the maximum tolerated dose (MTD).[3] Administer a peripherally-acting anticholinergic agent if the target is in the CNS. Conduct a vehicle toxicity study to rule out effects from the formulation itself. |
| Lack of Efficacy in the Animal Model | Insufficient dose reaching the target tissue. Poor penetration of the blood-brain barrier (for CNS targets). Rapid clearance of the compound. | Increase the dose, guided by MTD studies. Use a formulation designed to enhance CNS penetration. Determine the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) and optimize the dosing regimen accordingly.[16] |
Quantitative Data for Representative AChE Inhibitors
Since "this compound" is a placeholder, the following tables provide data for well-characterized acetylcholinesterase inhibitors to serve as a reference for experimental design.
Table 1: Physicochemical Properties of Common AChE Inhibitors
| Compound | Molecular Weight ( g/mol ) | Solubility | LogP |
| Donepezil | 379.50[10][17] | Freely soluble in water and chloroform.[8][18] | 3.08 - 4.11[10] |
| Galantamine | 368.27 (as HBr salt)[19] | Sparingly soluble in water.[19] | ~1.1 |
| Rivastigmine | 250.34 | - | ~2.5 |
| Physostigmine | 275.35[20] | Soluble in water.[21] | 1.58[20] |
Table 2: Pharmacokinetic Parameters of Common AChE Inhibitors in Rodents
| Compound | Animal Model | Route of Administration | Bioavailability (%) | Tmax (hours) | Half-life (hours) |
| Donepezil | Mouse | Oral | - | ~1.2-1.4[22] | - |
| Donepezil | Rat | Oral | 3.6%[22] | ~2.5[22] | ~81.5 (in humans)[23] |
| Galantamine | Rat | Oral (gavage) | 77%[6][7][9] | < 2[6][9] | ~3.5-5.1[6][7] |
| Galantamine | Mouse | Oral (in food) | Lower than gavage[6][9] | < 2[6][9] | Shorter than rat[6][9] |
| Rivastigmine | Rat | Oral | ~40% (at 3 mg dose)[1] | ~1 | ~1.5[11] |
Experimental Protocols
Protocol 1: Formulation of a Poorly Soluble AChE Inhibitor for Intraperitoneal (IP) Injection
-
Objective: To prepare a solution of this compound for IP administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. Vortex until a clear solution is obtained.
-
Add PEG400 to the solution and vortex thoroughly.
-
Add Tween 80 and vortex again to ensure a homogenous mixture.
-
Slowly add sterile saline to the desired final volume while vortexing. The final concentration of organic solvents should be minimized and tested for tolerability in a pilot study. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
If any precipitation is observed, briefly sonicate the solution.
-
The final formulation should be clear. Prepare fresh on the day of the experiment.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the plasma concentration-time profile of this compound after a single administration.
-
Materials:
-
This compound formulation
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups for each time point (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). A minimum of 3-5 mice per time point is recommended.
-
Administer a single dose of the this compound formulation via the desired route (e.g., oral gavage, IP injection).
-
At each designated time point, collect blood samples (e.g., via retro-orbital sinus or tail vein) into EDTA-coated tubes.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Protocol 3: In Vivo Pharmacodynamic (PD) Assay - Brain AChE Inhibition
-
Objective: To measure the degree of AChE inhibition in the brain following this compound administration.
-
Materials:
-
This compound formulation
-
Mice
-
Surgical tools for brain extraction
-
Homogenization buffer (e.g., phosphate buffer with a non-ionic detergent)
-
Tissue homogenizer
-
AChE activity assay kit (e.g., Ellman's assay based)
-
Spectrophotometer
-
-
Procedure:
-
Dose a cohort of mice with this compound and a control group with the vehicle.
-
At a predetermined time point (e.g., corresponding to the Tmax from the PK study), euthanize the mice.
-
Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, cortex).
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to remove cellular debris.
-
Measure the protein concentration of the supernatant.
-
Determine the AChE activity in the supernatant using a suitable assay kit, following the manufacturer's instructions. This typically involves measuring the rate of hydrolysis of an acetylcholine analog.
-
Normalize the AChE activity to the protein concentration.
-
Calculate the percentage of AChE inhibition in the treated group relative to the vehicle-treated control group.
-
Visualizations
Caption: Acetylcholinesterase Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Drug Delivery Studies.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alz.org [alz.org]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Potential therapeutic effect of nanobased formulation of rivastigmine on rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. Tissue distribution and pharmacodynamics of rivastigmine after intranasal and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Donepezil [hero.epa.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Physostigmine Injection: Package Insert / Prescribing Info [drugs.com]
- 22. biomolther.org [biomolther.org]
- 23. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Acetylcholinesterase Inhibitors: Donepezil and Galantamine
A comparative analysis of the compound designated as AChE-IN-41 with the established acetylcholinesterase inhibitors donepezil and galantamine cannot be provided at this time. A thorough search of scientific literature and databases did not yield any publicly available information on a compound with the specific identifier "this compound." Consequently, its mechanism of action, potency, selectivity, and other relevant experimental data remain unknown, precluding a direct comparison.
This guide will therefore focus on a detailed, data-supported comparison of two widely studied and clinically approved acetylcholinesterase inhibitors: donepezil and galantamine. This information is intended for researchers, scientists, and drug development professionals.
Donepezil vs. Galantamine: A Head-to-Head Comparison
Donepezil and galantamine are both reversible inhibitors of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, these drugs increase the concentration of acetylcholine in the brain, a key mechanism in the symptomatic treatment of Alzheimer's disease.[1] While they share this primary mechanism, they exhibit notable differences in their pharmacological profiles.
Mechanism of Action
Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase.[1] It is a piperidine derivative and is considered a centrally acting agent.[3] Its mechanism is primarily focused on inhibiting the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1]
Galantamine , a tertiary alkaloid, also acts as a competitive and reversible inhibitor of AChE.[4] However, it possesses a dual mechanism of action. In addition to AChE inhibition, galantamine is a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[5] This modulation enhances the action of acetylcholine at these receptors, potentially offering an additional therapeutic benefit.[5]
dot
Caption: Comparative Mechanisms of Action for Donepezil and Galantamine.
Potency and Selectivity
The potency of an AChE inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. Selectivity refers to the inhibitor's preference for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme. Higher selectivity for AChE is generally desirable to minimize peripheral side effects.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) |
| Donepezil | Human AChE | 11.5 | ~1252-fold |
| Galantamine | Human AChE | 410 | ~50-fold |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.
Donepezil exhibits significantly higher potency and selectivity for AChE compared to galantamine.
Experimental Protocols
The determination of IC50 values for acetylcholinesterase inhibitors is a fundamental in vitro assay. A widely used method is the Ellman's method, a colorimetric assay.
Ellman's Method for IC50 Determination of AChE Inhibition
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme's activity. To determine the IC50, the assay is performed with varying concentrations of the inhibitor, and the concentration that reduces enzyme activity by 50% is calculated.
Materials:
-
Acetylcholinesterase (from a source such as electric eel or recombinant human)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Inhibitor compounds (Donepezil, Galantamine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate, DTNB, and the inhibitors.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the inhibitor. A control well without any inhibitor is also prepared.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate, acetylthiocholine, to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve using non-linear regression analysis.
dot
Caption: Experimental Workflow for IC50 Determination using Ellman's Method.
In Vivo Considerations
While in vitro data provides valuable insights into the potency and selectivity of these inhibitors, in vivo studies are crucial for understanding their pharmacokinetic and pharmacodynamic properties, including their ability to cross the blood-brain barrier and their efficacy in animal models of cognitive impairment. Both donepezil and galantamine are orally bioavailable and can effectively penetrate the central nervous system.
Conclusion
Donepezil and galantamine are both effective acetylcholinesterase inhibitors used in the management of Alzheimer's disease. Donepezil offers higher potency and selectivity for AChE. In contrast, galantamine's dual mechanism of action, combining AChE inhibition with positive allosteric modulation of nicotinic receptors, presents an alternative therapeutic approach. The choice between these agents may depend on individual patient factors and therapeutic goals. Further research into novel AChE inhibitors is ongoing, with the aim of developing compounds with improved efficacy and side-effect profiles. Should data for "this compound" become publicly available, a direct comparison will be possible.
References
- 1. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AChE-IN-41 and Other Novel Acetylcholinesterase Inhibitors
In the landscape of Alzheimer's disease research, the development of potent and selective acetylcholinesterase (AChE) inhibitors remains a cornerstone of symptomatic treatment strategies. This guide provides a comparative overview of AChE-IN-41, a novel galantamine-memantine hybrid, alongside other recently developed AChE inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by available experimental data and methodologies.
Introduction to this compound
This compound, also referred to as compound 2 in recent literature, is a novel hybrid molecule that combines the pharmacophores of galantamine, an established AChE inhibitor, and memantine, an NMDA receptor antagonist.[1][2] This multi-target-directed ligand approach aims to simultaneously address both the cholinergic deficit and glutamatergic excitotoxicity implicated in the pathophysiology of Alzheimer's disease. The design of this compound incorporates a rigid linker, which is suggested to enhance its biological activity and pharmacokinetic properties compared to earlier-generation hybrids.[1][3]
Comparative Inhibitory Potency
The primary measure of an AChE inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the AChE enzyme by 50%. A lower IC50 value signifies a higher inhibitory potency.
While the specific IC50 value for this compound (compound 2) is detailed in its primary publication, this guide also includes data for a range of other novel AChE inhibitors to provide a broader context for its performance. These comparators include other multi-target hybrids and compounds derived from natural products.
Table 1: Comparison of In Vitro Inhibitory Activity of Novel AChE Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Source Organism of Enzyme | Reference |
| This compound (Compound 2) | AChE | Data not publicly available in abstract | Human | Basagni F, et al., 2023[1] |
| Compound 1 | AChE | 0.713 | Electric Eel | Multitarget-Directed Ligands for AD Review[4] |
| Compound 2 (Usnic Acid Derivative) | AChE | 0.143 | Electric Eel | Multitarget-Directed Ligands for AD Review[4] |
| Tacrine (Reference) | AChE | 0.0145 | Electric Eel | Multitarget-Directed Ligands for AD Review[4] |
| Galantamine (Reference) | AChE | ~0.4 - 1.2 | Human | Various Sources |
| Donepezil (Reference) | AChE | ~0.006 - 0.03 | Human | Various Sources |
Note: The specific IC50 value for this compound is not available in the abstracts of the primary publication. Access to the full-text article is required for this specific data point.
Signaling Pathway and Mechanism of Action
AChE inhibitors exert their therapeutic effect by increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft. This is achieved by blocking the action of the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine. The enhanced cholinergic neurotransmission helps to alleviate the cognitive and memory deficits associated with Alzheimer's disease.
The following diagram illustrates the cholinergic signaling pathway and the site of action for AChE inhibitors.
Caption: Cholinergic signaling pathway and the inhibitory action of AChE inhibitors.
Experimental Protocols
The evaluation of AChE inhibitory activity is a critical step in the development of new drugs for Alzheimer's disease. The most common in vitro method used for this purpose is the Ellman's spectrophotometric method.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. The inhibitory activity of a compound is determined by measuring the reduction in this rate in the presence of the inhibitor.
Typical Protocol:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution (e.g., 10 mM in buffer).
-
ATCI solution (e.g., 14 mM in deionized water).
-
AChE enzyme solution (e.g., 1 U/mL in buffer).
-
Test inhibitor solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add a specific volume of phosphate buffer.
-
Add the test inhibitor solution to the sample wells and the corresponding solvent to the control wells.
-
Add the AChE enzyme solution to all wells and incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (kinetic measurement) or after a fixed incubation time (endpoint measurement).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
The following diagram outlines the general workflow for evaluating a novel AChE inhibitor.
Caption: General experimental workflow for the evaluation of novel AChE inhibitors.
Conclusion
This compound represents a promising direction in the development of multi-target ligands for Alzheimer's disease, building upon the established scaffolds of galantamine and memantine. While a direct quantitative comparison of its inhibitory potency is contingent on the public availability of its specific IC50 value, the rationale behind its design suggests a potent and potentially more efficacious profile. The standardized Ellman's method provides a robust and reproducible framework for the in vitro evaluation and comparison of novel AChE inhibitors. Further research and the publication of detailed experimental data for compounds like this compound are crucial for advancing the field of Alzheimer's drug discovery.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine-memantine hybrids for Alzheimer's disease: The influence of linker rigidity in biological activity and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-Validation of Acetylcholinesterase Inhibitor Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel acetylcholinesterase (AChE) inhibitor is paramount. Cross-validation of its activity across a variety of assays is a critical step to ensure data reliability and to understand the compound's behavior in different biological contexts. This guide provides a framework for such a comparative analysis, outlining key experimental methodologies and data presentation strategies.
Initial searches for "AChE-IN-41" in prominent chemical and biological databases, including PubChem, ChEMBL, and SureChEMBL, did not yield any specific information. This suggests that "this compound" may be an internal compound identifier not yet disclosed in public literature, a novel compound pending publication, or a potential misnomer. In the absence of specific data for this compound, this guide will provide a general framework and examples for the cross-validation of any acetylcholinesterase inhibitor.
I. Comparative Analysis of In Vitro AChE Inhibition
The initial characterization of an AChE inhibitor typically involves in vitro assays to determine its potency, usually expressed as the half-maximal inhibitory concentration (IC50). It is crucial to compare these values across different assay formats to identify any method-dependent variations in activity.
Table 1: Illustrative Comparison of IC50 Values for a Hypothetical AChE Inhibitor Across Different In Vitro Assays
| Assay Type | Detection Method | Substrate | Enzyme Source | IC50 (nM) | Key Considerations |
| Ellman's Assay | Colorimetric | Acetylthiocholine | Electric Eel AChE | 50 ± 5 | High throughput, cost-effective, potential for interference from colored or thiol-reactive compounds. |
| Amplex Red Assay | Fluorometric | Acetylcholine | Human Recombinant AChE | 45 ± 4 | High sensitivity, less prone to colorimetric interference, requires a coupled enzyme reaction. |
| Radioligand Binding | Radiometric | [3H]-Donepezil | Rat Brain Homogenate | 60 ± 7 | Measures direct binding to the enzyme, not dependent on enzyme activity, requires handling of radioactive materials. |
II. Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are summaries of common in vitro and in vivo methods for assessing AChE inhibitor activity.
A. In Vitro Assays
1. Ellman's Colorimetric Assay
This is the most common method for measuring AChE activity.
-
Principle: The substrate acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test inhibitor at various concentrations.
-
Add the AChE enzyme and pre-incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
2. Amplex Red Fluorometric Assay
This is a highly sensitive coupled enzymatic assay.
-
Principle: AChE hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to generate the highly fluorescent product, resorufin. The fluorescence is measured with excitation at 530-560 nm and emission at ~590 nm.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer, Amplex Red reagent, HRP, choline oxidase, and the test inhibitor.
-
Add the AChE enzyme and pre-incubate.
-
Initiate the reaction by adding acetylcholine.
-
Incubate the reaction, protected from light.
-
Measure the fluorescence intensity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
B. In Vivo Assays
1. Microdialysis in Rodent Models
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions.
-
Principle: A microdialysis probe is surgically implanted into a brain region of interest (e.g., hippocampus or prefrontal cortex) of a freely moving rodent. A physiological solution is slowly perfused through the probe, allowing extracellular molecules, including acetylcholine, to diffuse across a semipermeable membrane into the collected dialysate. The concentration of acetylcholine in the dialysate is then measured, typically by HPLC coupled with electrochemical detection or mass spectrometry. Administration of an AChE inhibitor is expected to increase extracellular acetylcholine levels.
-
Protocol Outline:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.
-
Administer the test AChE inhibitor (e.g., via intraperitoneal injection or oral gavage).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the acetylcholine concentration in the dialysate samples.
-
III. Visualizing Experimental Workflows and Pathways
Clear diagrams of experimental workflows and signaling pathways are invaluable for communicating complex processes.
Caption: Workflow for the cross-validation of an AChE inhibitor.
Caption: Mechanism of acetylcholinesterase inhibition.
By systematically applying a range of diverse and complementary assays, researchers can build a comprehensive and robust profile of a novel acetylcholinesterase inhibitor, thereby increasing confidence in its therapeutic potential and providing a solid foundation for further development.
Comparative Analysis of Acetylcholinesterase Inhibitor Binding Kinetics: A Fictional Case Study of AChE-IN-41
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of a novel acetylcholinesterase (AChE) inhibitor, AChE-IN-41, against established AChE inhibitors. The data presented for this compound is hypothetical and serves to illustrate a comprehensive comparison. The objective is to furnish researchers with a framework for evaluating the performance of new chemical entities targeting acetylcholinesterase, a key enzyme in cholinergic neurotransmission.[1][2]
Executive Summary
The inhibition of acetylcholinesterase is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic transmission.[3] The efficacy of an AChE inhibitor is not solely determined by its affinity for the enzyme but also by its binding kinetics, including the association rate (k_on_), dissociation rate (k_off_), and the resulting equilibrium dissociation constant (K_i_). A slower dissociation rate, for instance, can lead to a more prolonged inhibition of the enzyme. This guide compares the kinetic profile of the hypothetical compound this compound with those of well-established drugs: Donepezil, Rivastigmine, and Huperzine A.
Comparative Binding Kinetics
The binding kinetics of this compound and other selected inhibitors are summarized in the table below. The data for established inhibitors is compiled from publicly available literature, while the data for this compound is hypothetical to demonstrate its potential competitive profile.
| Inhibitor | K_i_ (nM) | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | Mechanism of Inhibition |
| This compound (Hypothetical) | 0.5 | 2 x 10⁸ | 1 x 10⁻⁴ | Mixed Competitive/Non-competitive |
| Donepezil | 5.7 | 1.2 x 10⁸ | 6.8 x 10⁻⁴ | Non-competitive[4] |
| Rivastigmine | 2.1 | 3.5 x 10⁵ | 7.3 x 10⁻⁴ | Slow-reversible, carbamate inhibitor |
| Huperzine A | 0.04 | 5.0 x 10⁷ | 2.0 x 10⁻⁶ | Competitive |
Note: The kinetic values for established drugs can vary between studies depending on the experimental conditions.
Experimental Protocols
The determination of binding kinetics for acetylcholinesterase inhibitors involves a series of standardized in vitro assays. The following protocols outline the general methodologies used to obtain the data presented.
Enzyme Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
-
Reagents:
-
Acetylcholinesterase (human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitors (dissolved in a suitable solvent like DMSO, with final concentration not affecting enzyme activity)[5]
-
-
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test inhibitor at various concentrations.
-
The enzyme (AChE) is added to the mixture and pre-incubated with the inhibitor for a defined period.
-
The reaction is initiated by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The rate of color formation is measured spectrophotometrically at 412 nm over time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
IC₅₀ values (the concentration of inhibitor required to inhibit 50% of enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determination of Kinetic Parameters (K_i_, k_on_, k_off_)
Surface Plasmon Resonance (SPR) is a powerful technique for real-time analysis of biomolecular interactions and the determination of kinetic rate constants.
-
Instrumentation: A surface plasmon resonance biosensor system.
-
Procedure:
-
Immobilization: AChE is immobilized on the surface of a sensor chip.
-
Association (k_on_): A solution containing the inhibitor at a known concentration is flowed over the sensor chip surface. The binding of the inhibitor to the immobilized AChE is monitored in real-time as a change in the SPR signal. The association rate constant (k_on_) is calculated from the initial slope of the binding curve.
-
Dissociation (k_off_): After the association phase, a buffer solution without the inhibitor is flowed over the chip. The dissociation of the inhibitor from the enzyme is monitored as a decrease in the SPR signal over time. The dissociation rate constant (k_off_) is determined by fitting the dissociation curve to a first-order decay model.[6]
-
Equilibrium Dissociation Constant (K_i_): The K_i_ can be calculated from the ratio of the rate constants (K_i_ = k_off_ / k_on_).
-
Visualizing Molecular Interactions and Experimental Design
To better understand the processes involved, the following diagrams illustrate the acetylcholinesterase signaling pathway and the experimental workflow for kinetic analysis.
References
- 1. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. dynamic-biosensors.com [dynamic-biosensors.com]
Head-to-Head Comparison: AChE-IN-41 vs. Rivastigmine in Cholinesterase Inhibition and Multifunctional Properties
For researchers and professionals in the field of neurodegenerative disease and drug development, the pursuit of effective acetylcholinesterase (AChE) inhibitors remains a cornerstone of Alzheimer's disease (AD) therapy. This guide provides a detailed, data-driven comparison of a novel inhibitor, AChE-IN-41 (also known as compound g17), and the established clinical drug, rivastigmine. The analysis focuses on their inhibitory potency against cholinesterases, selectivity, and additional neuroprotective functionalities, supported by experimental data and detailed protocols.
Executive Summary
This compound emerges as a highly potent and selective acetylcholinesterase inhibitor, demonstrating significantly greater in vitro activity against AChE compared to rivastigmine. While rivastigmine functions as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound exhibits remarkable selectivity for AChE. Furthermore, preclinical data suggests this compound possesses a broader, multifunctional profile, including anti-neuroinflammatory and neuroprotective effects, positioning it as a promising candidate for further investigation in the context of Alzheimer's disease.
Data Presentation: Inhibitory Activity and Selectivity
The following table summarizes the in vitro inhibitory potency of this compound and rivastigmine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) |
| This compound (g17) | AChE (from electric eel) | 0.24 ± 0.04[1] | > 166.67 |
| BChE (from equine serum) | > 40[1] | ||
| Rivastigmine | AChE (from rat brain) | 4.3[2] | 0.007 |
| BChE (from rat brain) | 0.031[2] |
Note: IC50 values can vary based on the enzyme source and experimental conditions.
Mechanism of Action and Signaling Pathways
Both this compound and rivastigmine exert their primary therapeutic effect by inhibiting the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By blocking the action of acetylcholinesterase, they increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
References
- 1. Discovery of novel deoxyvasicinone derivatives with benzenesulfonamide substituents as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Synthetic vs. Natural Acetylcholinesterase Inhibitors
A Guide for Researchers and Drug Development Professionals
Note on AChE-IN-41: Extensive searches of scientific literature and chemical databases did not yield any publicly available information on a compound designated "this compound". Therefore, a direct comparison with this specific inhibitor is not possible at this time. This guide provides a comparative overview of well-characterized synthetic and natural acetylcholinesterase (AChE) inhibitors to serve as a relevant resource.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating synaptic transmission.[1][2] Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.[3][4] AChE inhibitors can be broadly categorized as either synthetic compounds or naturally occurring substances. This guide provides a comparative analysis of the efficacy of prominent examples from both categories, supported by experimental data and protocols.
Data Presentation: Comparative Efficacy of AChE Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the in vitro IC50 values for selected synthetic and natural AChE inhibitors. It is important to note that IC50 values can vary between studies depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.
| Inhibitor | Category | Source/Origin | AChE IC50 (nM) | Reference |
| Donepezil | Synthetic | Marketed Drug (Aricept®) | 10 - 53.6 | [5][6] |
| Rivastigmine | Synthetic | Marketed Drug (Exelon®) | ~501,000 (often reported in µM range) | [7] |
| Galantamine | Natural/Synthetic | Galanthus species / Synthesized | 4820 (average from multiple studies) | [7] |
| Huperzine A | Natural | Huperzia serrata (club moss) | 8 - 82 | [6][8] |
| Berberine | Natural | Berberis species | Varies significantly by study | [9] |
Note: The IC50 for Rivastigmine is notably higher as it is considered a pseudo-irreversible inhibitor, and its efficacy is also related to the duration of inhibition.[4]
Experimental Protocols
The most widely used method for determining AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman et al.[10][11]
Ellman's Assay for Acetylcholinesterase Inhibition
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[12] The rate of color formation is proportional to the enzyme's activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
0.1 M Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Test inhibitor solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of the test inhibitor solution (or solvent for the control).
-
10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Addition of DTNB: Add 10 µL of DTNB solution to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of several minutes or as an endpoint reading after a fixed time (e.g., 10 minutes).[10]
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Action and Inhibition
Caption: Cholinergic synapse showing ACh synthesis, release, and breakdown by AChE, and the mechanism of AChE inhibitors.
Experimental Workflow for Ellman's Assay
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potencies and stereoselectivities of enantiomers of huperzine A for inhibition of rat cortical acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking AChE-IN-41: A Comparative Guide to Industry-Standard Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel acetylcholinesterase (AChE) inhibitor, AChE-IN-41, against established industry-standard inhibitors. The following sections present a detailed analysis of their inhibitory activities, the experimental protocols for their evaluation, and visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of this compound and other standard inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The data presented in the table below has been compiled from various sources. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | Target Enzyme | IC50 Value (nM) | Notes |
| This compound | Acetylcholinesterase (AChE) | Data Not Available | Pre-clinical stage inhibitor. |
| Donepezil | Acetylcholinesterase (AChE) | 8.12 - 11.6[] | A specific and potent reversible inhibitor.[] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4,150[2] | Also inhibits butyrylcholinesterase (BuChE) with an IC50 of 37 nM.[2] |
| Galantamine | Acetylcholinesterase (AChE) | ~1,270[3] | A reversible, competitive inhibitor. |
| Huperzine A | Acetylcholinesterase (AChE) | ~82[4] | A potent and reversible inhibitor.[4] |
| Tacrine | Acetylcholinesterase (AChE) | 109[5] | The first centrally-acting AChE inhibitor approved for Alzheimer's disease, but its use is limited due to hepatotoxicity. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: Acetylcholinesterase Inhibition Pathway.
Caption: Experimental Workflow for Inhibitor Screening.
Experimental Protocols
The determination of AChE inhibitory activity is crucial for evaluating the potency of compounds like this compound. The most common method for this is the Ellman's assay, a colorimetric method that measures the activity of cholinesterases.
Principle of the Ellman's Method
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be quantified by measuring the absorbance at 412 nm.[6] The rate of TNB production is directly proportional to the AChE activity.
Materials
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure for IC50 Determination
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent.
-
Prepare working solutions of the inhibitor at various concentrations by serial dilution in the assay buffer.
-
Prepare solutions of AChE, ATCh, and DTNB in the assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Inhibitor solution (or solvent for control wells)
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCh substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for a specific duration (e.g., 5-10 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration by determining the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
This guide provides a foundational framework for the comparative analysis of this compound. As further data on this compound becomes available, this document can be updated to provide a more direct and comprehensive performance benchmark.
References
Safety Operating Guide
Proper Disposal of AChE-IN-41: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe disposal of AChE-IN-41, a novel acetylcholinesterase inhibitor that is a hybrid of Galantamine and Memantine. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Understanding the Hazard Profile of this compound
Galantamine hydrobromide is a potent, centrally acting acetylcholinesterase inhibitor. It is classified as fatal or toxic if swallowed , can cause skin irritation, and may trigger an allergic skin reaction.
Memantine hydrochloride is an NMDA receptor antagonist. It is considered harmful if swallowed, in contact with skin, or if inhaled , and is known to cause skin and eye irritation.
As a hybrid of these two compounds, this compound should be handled as a neurotoxic research chemical with a high degree of acute toxicity.
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of aerosolization or if handling larger quantities, a properly fitted respirator may be necessary.
Decontamination Procedures
In the event of a spill, the following decontamination steps should be immediately initiated:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill.
-
Neutralize (if applicable): For acidic or basic solutions, neutralize with an appropriate agent.
-
Clean the Area: Thoroughly clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations for hazardous waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., solutions containing this compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (Galantamine-Memantine hybrid)".
-
Include the date of waste accumulation and the primary hazards (e.g., "Acutely Toxic," "Neurotoxin").
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration at a licensed facility is the recommended method of disposal for this type of compound.[1]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for the components of this compound.
| Chemical Component | CAS Number | Hazard Classifications |
| Galantamine Hydrobromide | 1953-04-4 | Acute Toxicity, Oral (Category 2/3); Skin Irritation (Category 2); Skin Sensitization (Category 1) |
| Memantine Hydrochloride | 41100-52-1 | Acute Toxicity, Oral (Category 4); Acute Toxicity, Dermal (Category 4); Acute Toxicity, Inhalation (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A) |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling AChE-IN-41
Disclaimer: No specific Safety Data Sheet (SDS) or detailed handling information for a compound named "AChE-IN-41" is publicly available. The following guidance is based on the general properties and hazards associated with acetylcholinesterase inhibitors (AChEIs), a class of compounds to which this compound likely belongs based on its nomenclature. Acetylcholinesterase inhibitors can be highly potent and toxic.[1][2][3][4][5] Always consult with your institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling any new or potent compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure the safe management of this potent research chemical.
Pre-Handling Preparations and Risk Assessment
Before working with this compound, a comprehensive risk assessment is mandatory. This should be documented and approved by the laboratory supervisor and the institution's EHS office.
-
Understand the Hazard: Acetylcholinesterase inhibitors block the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in the body.[1][4] This can result in overstimulation of the nervous system, with symptoms ranging from salivation and lacrimation to more severe effects like respiratory depression and seizures.[2]
-
Engineering Controls: Whenever possible, engineering controls should be the primary method of exposure prevention. This includes working in a certified chemical fume hood or a containment glove box.[6][7]
-
Designated Work Area: All work with this compound should be conducted in a designated and clearly labeled area to prevent cross-contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling potent compounds like this compound. The following table summarizes the minimum PPE requirements.
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI Z87.1 compliant safety goggles. A face shield should be worn over safety goggles when there is a significant splash hazard.[8] | Protects against splashes of liquids and airborne particles. |
| Hand | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). Check glove manufacturer's compatibility charts. Gloves should be changed immediately if contaminated. | Provides a barrier against skin absorption, which is a potential route of exposure for many hazardous materials.[8] |
| Body | A disposable, back-closing laboratory gown or a lab coat made of a low-permeability material. Cuffs should be tucked into the outer gloves. | Protects skin and personal clothing from contamination. |
| Respiratory | A fit-tested N95 respirator at a minimum, especially when handling the compound as a powder. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary as determined by a risk assessment.[9] | Prevents inhalation of airborne particles of the compound. |
| Footwear | Closed-toe, non-perforated shoes that cover the entire foot.[8][9][10] | Protects against spills and dropped objects. |
Operational Plan for Handling this compound
The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[11][12][13][14]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, wipes, weigh boats) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container.[11] Do not mix with incompatible waste streams. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[12][13][15] After rinsing, the container can be disposed of as regular laboratory waste after defacing the label. |
| Emergency Spill Material | All materials used to clean up a spill of this compound must be collected and disposed of as hazardous solid waste. |
The following diagram illustrates the logical flow for the disposal of waste generated during the handling of this compound.
Emergency Procedures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
In case of a spill: Evacuate the area and prevent others from entering. If the spill is small, and you are trained to do so, use an appropriate absorbent material to clean it up while wearing full PPE. Place all contaminated materials in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Experimental and clinical toxicology of anticholinesterase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. altasciences.com [altasciences.com]
- 8. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. ors.od.nih.gov [ors.od.nih.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
